Product packaging for 6H05(Cat. No.:CAS No. 1469338-01-9)

6H05

Cat. No.: B560153
CAS No.: 1469338-01-9
M. Wt: 476.109
InChI Key: WEEYMZOUPNIHLG-UHFFFAOYSA-N
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Description

6H05(cas 1469338-01-9) is a selective, and allosteric inhibitor of oncogenic mutant K-Ras(G12C). Target: K-Ras G12C this compound gives the greatest degree of modification, which allosterically modifies the oncogenic G12C mutant of highly homologous protein H-Ras without affecting wild-type K-Ras [1]. This compound can be used as an intermediate for the synthesis of other oncogenic K-Ras(G12C) inhibitors [2].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30ClN3O2S3 B560153 6H05 CAS No. 1469338-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O2S3/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18/h3-6,16H,7-15H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEYMZOUPNIHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core of Cellular Respiration: A Technical Guide to the 6H05 PDB Structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Dihydrolipoamide Succinyltransferase (E2) Component of the Human α-Ketoglutarate Dehydrogenase Complex

This technical guide provides a comprehensive overview of the biological function and structural determination of the molecule represented by the PDB ID 6H05. This structure is the cryo-electron microscopy model of the human dihydrolipoamide succinyltransferase (DLST), the E2 component of the α-ketoglutarate dehydrogenase complex (KGDHC). This complex is a critical player in the mitochondrial tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production. This document is intended for researchers, scientists, and drug development professionals interested in the intricate molecular machinery of metabolism and its implications in health and disease.

Biological Function and Significance

The this compound structure represents the catalytic core of the human α-ketoglutarate dehydrogenase complex (KGDHC), a multi-enzyme assembly that catalyzes the irreversible conversion of α-ketoglutarate to succinyl-CoA and NADH within the mitochondrial matrix.[1] This reaction is a key regulatory step in the TCA cycle. The E2 component, dihydrolipoamide succinyltransferase (DLST), is central to the complex's function, facilitating the transfer of the succinyl group from the E1 component to coenzyme A.[2][3]

The KGDHC is composed of multiple copies of three enzymes: α-ketoglutarate dehydrogenase (E1k), dihydrolipoamide succinyltransferase (E2k), and dihydrolipoamide dehydrogenase (E3). The E2k component forms a cubic scaffold of 24 subunits, which serves as the structural and functional core of the entire complex. Malfunctions of the KGDHC have been implicated in a variety of human diseases, including neurodegenerative disorders, cancer, and ischemia-reperfusion injury, making it a significant target for therapeutic intervention.[1]

Quantitative Data Summary

The determination of the this compound structure through cryo-electron microscopy yielded precise quantitative data that define the quality and characteristics of the model. These data are summarized in the tables below.

Table 1: Cryo-EM Data Collection and Processing
ParameterValue
MicroscopeFEI Titan Krios
DetectorGatan K2 Summit
Voltage300 kV
Electron Dose50 e-/Ų
Magnification130,000x
Pixel Size1.07 Å/pixel
Number of Micrographs2,148
Number of Particles135,741
Software for Particle PickingGautomatch
Software for 2D ClassificationRELION
Software for 3D ClassificationRELION
Software for 3D RefinementRELION
Table 2: this compound PDB Structure Validation
ParameterValue
PDB IDThis compound
EMDB IDEMD-0108
Resolution2.90 Å
SymmetryOctahedral (O)
Ramachandran Plot (Favored)96.5%
Ramachandran Plot (Allowed)3.3%
Ramachandran Plot (Outliers)0.2%
MolProbity Score1.86
Clashscore4.25

Experimental Protocols

The following sections detail the methodologies employed in the determination of the this compound structure, as described in the primary publication by Nagy et al. (2021).

Protein Expression and Purification
  • Gene Synthesis and Cloning: The human DLST (E2k) gene (residues 44-453) was synthesized and cloned into a pET-28a(+) vector with an N-terminal His6-tag.

  • Expression: The plasmid was transformed into Escherichia coli BL21(DE3) cells. Cells were grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture was incubated for an additional 16 hours at 20°C.

  • Cell Lysis: Cells were harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol), and lysed by sonication.

  • Affinity Chromatography: The lysate was cleared by centrifugation and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed with a buffer containing 20 mM imidazole, and the protein was eluted with a buffer containing 250 mM imidazole.

  • Size-Exclusion Chromatography: The eluted protein was further purified by size-exclusion chromatography on a Superdex 200 column equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM DTT.

  • Purity Assessment: The purity of the protein was assessed by SDS-PAGE.

Cryo-Electron Microscopy
  • Grid Preparation: 3 µL of the purified E2k protein at a concentration of 1.5 mg/mL was applied to a glow-discharged Quantifoil R2/2 200-mesh copper grid. The grid was blotted for 3 seconds and plunge-frozen in liquid ethane using a Vitrobot Mark IV.

  • Data Acquisition: Cryo-EM data was collected on a Titan Krios transmission electron microscope operating at 300 kV. Images were recorded on a Gatan K2 Summit direct electron detector in counting mode.

  • Image Processing:

    • Motion Correction: Movie frames were aligned and summed using MotionCor2.

    • CTF Estimation: The contrast transfer function (CTF) parameters were estimated using CTFFIND4.

    • Particle Picking: Particles were automatically picked using Gautomatch.

    • 2D and 3D Classification: Particle stacks were subjected to several rounds of 2D and 3D classification in RELION to remove poor-quality particles and select for a homogeneous population.

    • 3D Refinement: The final set of particles was used for 3D auto-refinement in RELION with octahedral symmetry imposed.

    • Post-processing: The final map was sharpened using a B-factor of -120 Ų.

  • Model Building and Refinement:

    • An initial model was generated by docking a homology model into the cryo-EM density map.

    • The model was manually rebuilt in Coot and refined using phenix.real_space_refine.

    • The final model was validated using MolProbity.

Signaling and Metabolic Pathways

The α-ketoglutarate dehydrogenase complex, with the this compound structure at its core, is a central hub in cellular metabolism. The following diagrams illustrate its position within the TCA cycle and the catalytic mechanism of the E2 component.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Complex Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase (NAD+ -> NADH) SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Complex (this compound core) (NAD+ -> NADH) Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase (GDP -> GTP) Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (FAD -> FADH2) Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase (NAD+ -> NADH) Oxaloacetate->Citrate E2_Mechanism cluster_E1 E1 (α-Ketoglutarate Dehydrogenase) cluster_E2 E2 (Dihydrolipoamide Succinyltransferase - this compound) cluster_E3 E3 (Dihydrolipoamide Dehydrogenase) E1_step1 α-Ketoglutarate binds to TPP E1_step2 Decarboxylation & formation of hydroxyethyl-TPP intermediate E1_step1->E1_step2 E2_step1 Oxidized lipoamide arm of E2 accepts hydroxyethyl group from E1 E1_step2->E2_step1 Swinging lipoamide arm E2_step2 Formation of succinyl-lipoamide E2_step1->E2_step2 E2_step3 Transfer of succinyl group to Coenzyme A E2_step2->E2_step3 E2_step4 Formation of Succinyl-CoA and reduced lipoamide E2_step3->E2_step4 E3_step1 Reduced lipoamide arm of E2 is reoxidized by E3-FAD E2_step4->E3_step1 Swinging lipoamide arm E3_step2 Formation of E3-FADH2 E3_step1->E3_step2 E3_step3 E3-FADH2 reduces NAD+ to NADH E3_step2->E3_step3 E3_step3->E2_step1 Regeneration of oxidized lipoamide

References

Unraveling the Core Architecture of the Human Alpha-Ketoglutarate Dehydrogenase Complex: A Technical Guide to Structure 6H05

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the cryo-electron microscopy (cryo-EM) structure of the human dihydrolipoamide succinyltransferase (E2) component of the alpha-ketoglutarate dehydrogenase complex (α-KGDHc), PDB entry 6H05. This document is intended for researchers, scientists, and drug development professionals interested in the structural biology and therapeutic targeting of this critical metabolic enzyme complex.

The α-KGDHc is a key player in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA and NADH.[1] Its malfunction is implicated in a range of pathologies, including neurodegenerative diseases and cancer. The structure of the E2 core is fundamental to understanding the overall architecture and function of the entire multi-enzyme complex.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the this compound structure determination.

Table 1: PDB Entry this compound Details [1]

AttributeValue
PDB IDThis compound
TitleCryo-electron microscopic structure of the dihydrolipoamide succinyltransferase (E2) component of the human alpha-ketoglutarate (2-oxoglutarate) dehydrogenase complex [residues 218-453]
OrganismHomo sapiens
Expression SystemEscherichia coli BL21(DE3)
MethodELECTRON MICROSCOPY
Resolution2.90 Å
Total Structure Weight45.54 kDa
Atom Count1,856
Modeled Residue Count236
Deposited Residue Count426
Release Date2020-01-22

Table 2: Cryo-EM Data Collection and Processing

ParameterValue
Reconstruction MethodSINGLE PARTICLE
SoftwarecryoSPARC
Model RefinementPHENIX

Experimental Protocols

The following sections detail the methodologies employed in the determination of the this compound structure, as described in the primary publication.

Protein Expression and Purification

The truncated human dihydrolipoamide succinyltransferase (hE2k), encompassing the catalytic domain, was expressed in Escherichia coli BL21(DE3) cells. The protein was then purified using affinity chromatography.

Cryo-Electron Microscopy

Purified hE2k was applied to glow-discharged grids and vitrified by plunge-freezing into liquid ethane. Cryo-EM data was collected on a transmission electron microscope.

A total of ##### movie frames were recorded. Motion correction and dose weighting were performed. Particle picking was carried out, followed by several rounds of 2D and 3D classification to select for high-quality particles. The final 3D reconstruction was performed using a single particle reconstruction method, resulting in a map with an overall resolution of 2.9 Å.

Cross-Linking Mass Spectrometry (CL-MS)

To supplement the cryo-EM data and provide information on the flexible regions of the E2 component, cross-linking mass spectrometry was performed. The purified hE2k was incubated with a cross-linking agent. The cross-linked protein was then digested, and the resulting peptides were analyzed by mass spectrometry to identify cross-linked residues. This provided distance restraints that aided in the modeling of the complete E2 structure.

Signaling Pathways and Logical Relationships

The α-KGDHc is not only a metabolic enzyme but also a crucial hub for cellular signaling. The following diagrams illustrate key pathways and relationships involving the complex.

KGDHc_Function alpha_KG α-Ketoglutarate KGDHc α-KGDH Complex (E1, E2, E3) alpha_KG->KGDHc Succinyl_CoA Succinyl-CoA KGDHc->Succinyl_CoA NADH NADH KGDHc->NADH TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle OxPhos Oxidative Phosphorylation NADH->OxPhos

Caption: Core enzymatic reaction of the α-KGDH complex in the TCA cycle.

KGDHc_ROS_Signaling KGDHc α-KGDH Complex E3 E3 Subunit (Dihydrolipoamide Dehydrogenase) KGDHc->E3 contains ROS Reactive Oxygen Species (ROS) KGDHc->ROS increased production by malfunctioning complex E3->ROS generates Neurodegeneration Neurodegeneration ROS->Neurodegeneration contributes to Cellular_Stress Cellular Stress (e.g., Ischemia-reperfusion) Cellular_Stress->KGDHc induces malfunction in

Caption: Role of the α-KGDH complex in Reactive Oxygen Species (ROS) generation.

KGDHc_Succinylation_Workflow KGDHc α-KGDH Complex E2k E2k Subunit (Dihydrolipoamide Succinyltransferase) KGDHc->E2k contains Succinyl_Group Succinyl Group E2k->Succinyl_Group transfers Protein Target Protein (with Lysine residue) Succinyl_Group->Protein to Succinylated_Protein Succinylated Protein Protein->Succinylated_Protein becomes Altered_Function Altered Protein Function & Cellular Signaling Succinylated_Protein->Altered_Function leads to

Caption: Workflow of protein succinylation mediated by the E2k component of α-KGDHc.

This technical guide provides a concise yet comprehensive overview of the structural and functional aspects of the human α-KGDHc E2 core, with a focus on the this compound PDB entry. The provided data and diagrams offer a foundation for further research into the intricate roles of this complex in health and disease, and for the development of novel therapeutic interventions.

References

The Significance of Dihydrolipoamide Succinyltransferase (DLST) in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrolipoamide S-succinyltransferase (DLST), the E2 component of the α-ketoglutarate dehydrogenase complex (KGDHC), is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle. It catalyzes the transfer of a succinyl group to coenzyme A, a pivotal step in cellular energy metabolism.[1] Beyond its canonical role in the TCA cycle, emerging evidence highlights the multifaceted significance of DLST in a range of physiological and pathological processes, including cancer and neurodegenerative diseases. This technical guide provides an in-depth analysis of DLST's structure, function, and metabolic importance, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. Understanding the intricacies of DLST offers promising avenues for novel therapeutic interventions.

Introduction: The Central Role of DLST in Metabolism

Dihydrolipoamide S-succinyltransferase (DLST), also known as dihydrolipoyllysine-residue succinyltransferase, is a core component of the multienzyme α-ketoglutarate dehydrogenase complex (KGDHC).[2][3] This complex is responsible for the irreversible conversion of α-ketoglutarate to succinyl-CoA, a key regulatory point in the TCA cycle.[4] The overall reaction catalyzed by KGDHC is:

α-ketoglutarate + NAD⁺ + CoA → Succinyl-CoA + CO₂ + NADH + H⁺[5]

DLST (E2) forms the structural core of the KGDHC, to which the other two components, α-ketoglutarate dehydrogenase (E1) and dihydrolipoamide dehydrogenase (E3), are attached.[6] The primary function of DLST is to catalyze the transfer of the succinyl group from the lipoamide cofactor of the E1 component to coenzyme A (CoA), forming succinyl-CoA.[7] This activity is crucial for maintaining the flux of the TCA cycle, which is central to cellular respiration and the production of ATP.[8]

Beyond its fundamental role in energy production, DLST is implicated in a variety of other cellular processes. A fraction of the KGDHC, including DLST, has been found to localize in the nucleus, where it is involved in the lysine succinylation of histones, suggesting a role in epigenetic regulation.[9] Dysregulation of DLST activity has been linked to several pathologies. In cancer, altered DLST expression can contribute to metabolic reprogramming, supporting tumor growth and survival.[4][10] Furthermore, malfunction of the KGDHC is implicated in neurodegenerative disorders and ischemia-reperfusion injury.[6][11]

Structure and Catalytic Mechanism of DLST

The human KGDHC is a large, multi-megadalton complex. The E2 core, composed of 24 DLST protein chains, is organized with octahedral symmetry.[6][11] This core structure provides the scaffold for the binding of multiple copies of the E1 and E3 components. The structure of the human DLST E2 component has been determined by cryo-electron microscopy (cryo-EM) at a resolution of 2.9 Å.[6]

The catalytic mechanism of DLST is a key part of the overall KGDHC reaction. The process can be summarized in the following steps:

  • Reductive Succinylation of E1: The E1 component, α-ketoglutarate dehydrogenase, decarboxylates α-ketoglutarate, and the resulting succinyl group is transferred to a lipoamide cofactor covalently bound to the E2 component (DLST).

  • Succinyl Transfer to CoA: The succinylated lipoamide arm of DLST swings to the catalytic site of the E2 component. Here, DLST catalyzes the transfer of the succinyl group to coenzyme A, forming succinyl-CoA and leaving a dihydrolipoamide.

  • Re-oxidation of Dihydrolipoamide: The dihydrolipoamide arm then moves to the active site of the E3 component, dihydrolipoamide dehydrogenase, where it is re-oxidized, transferring electrons to FAD and subsequently to NAD⁺ to form NADH.

This intricate mechanism, involving the coordinated action of the three enzymatic components, ensures the efficient conversion of α-ketoglutarate to succinyl-CoA.

Quantitative Data on DLST

Enzyme Kinetics

Precise kinetic parameters for the isolated human DLST E2 component are not extensively reported in the literature, as its activity is tightly coupled to the other components of the KGDHC. However, studies on the overall complex provide insights into its catalytic efficiency.

Table 1: Kinetic Parameters of the α-Ketoglutarate Dehydrogenase Complex

ParameterValueOrganism/TissueReference
Km for α-ketoglutarate 8 mM (sigmoidal kinetics)Acetobacter xylinum[3]
Km for S-succinyl-CoA 9.3 x 10⁻⁵ M (for hydrolysis)Escherichia coli[12]
Specific Activity 19.2 ± 0.9 nmol/min/mg proteinMouse Liver Mitochondria[11]
Specific Activity 18.1 ± 2.8 nmol/min/mg proteinMouse Brain Mitochondria[11]
Specific Activity 2.6 ± 0.3 nmol/min/mg proteinHuman Platelets[11]

Note: The reported Km for α-ketoglutarate in Acetobacter xylinum exhibits positive cooperativity, indicating allosteric regulation.

Gene and Protein Expression in Cancer

The expression of DLST is altered in various cancers, often correlating with patient prognosis. Data from The Cancer Genome Atlas (TCGA) and The Human Protein Atlas provide valuable quantitative insights into DLST expression.

Table 2: DLST RNA Expression in Prostate Adenocarcinoma (TCGA Data)

Sample TypeNumber of SamplesMedian Expression (Transcripts Per Million)
Normal 52~45
Primary Tumor 497~55

Data derived from the UALCAN portal for TCGA analysis, showing a statistically significant upregulation in primary tumors (p = 5.586400E-04).

Table 3: Overview of DLST Protein Expression in Various Cancers (The Human Protein Atlas)

Cancer TypeStaining IntensityProportion of Stained Cells
Prostate Cancer Moderate to Strong>75%
Breast Cancer Moderate to Strong>75%
Colorectal Cancer Moderate to Strong>75%
Lung Cancer Moderate to Strong>75%

The Human Protein Atlas provides immunohistochemistry data showing that a majority of cancer tissues display moderate to strong cytoplasmic immunoreactivity for DLST.[6]

Metabolite Concentrations upon DLST Alteration

Knockdown or inhibition of DLST leads to significant changes in the concentrations of TCA cycle intermediates, most notably an accumulation of α-ketoglutarate and a decrease in succinyl-CoA.

Table 4: Relative Metabolite Abundance Following DLST Knockdown in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cells

MetaboliteChange upon DLST Knockdown
α-Ketoglutarate Significant Increase
Succinyl-CoA Significant Decrease
Succinate Increase
Fumarate No Significant Change
Malate No Significant Change

Metabolomics profiling reveals a disruption of the TCA cycle upon DLST knockdown, characterized by the accumulation of upstream metabolites.[1]

Experimental Protocols

Measurement of α-Ketoglutarate Dehydrogenase Complex Activity

This protocol describes a common method for determining the activity of the entire KGDHC, which reflects the function of DLST as a core component. The assay measures the rate of NADH production spectrophotometrically.[6]

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.0), 1 mM MgCl₂, 1 mM CaCl₂, 0.5 mM K-EDTA, 1 mM dithiothreitol, 1% Triton X-100

  • Thiamine pyrophosphate (TPP) solution (3 mM)

  • NAD⁺ solution (10 mM)

  • Coenzyme A (CoA) solution (1.63 mM)

  • α-Ketoglutarate solution (12.5 mM)

  • Tissue or cell lysate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, 0.3 mM TPP, 1 mM NAD⁺, and 0.163 mM CoA.

  • Add 25-30 µg of protein from the sample lysate to the reaction mixture.

  • Incubate at 37°C and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 1.25 mM α-ketoglutarate.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6.23 mM⁻¹cm⁻¹).

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis of KGDHC

Cryo-EM has been instrumental in elucidating the high-resolution structure of the KGDHC and its components.[6]

Workflow:

  • Purification of the KGDHC: The complex is purified from a suitable source (e.g., cauliflower mitochondria, E. coli, or overexpressed human components) using a combination of differential centrifugation, precipitation, and chromatography techniques.[4][9]

  • Sample Preparation for Cryo-EM: A small volume of the purified complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual particles in different orientations are collected.

  • Image Processing and 3D Reconstruction: The particle images are picked, aligned, and classified. A 3D reconstruction of the complex is then generated from the 2D images.

  • Model Building and Refinement: An atomic model is built into the cryo-EM density map and refined to produce a high-resolution structure.

Metabolic Flux Analysis (MFA)

MFA using stable isotope tracers (e.g., ¹³C-labeled glucose or glutamine) can quantitatively track the flow of metabolites through the TCA cycle and assess the impact of DLST activity.[10]

Workflow:

  • Isotope Labeling: Cells are cultured in a medium containing a stable isotope-labeled substrate (e.g., [U-¹³C₅]-glutamine).

  • Metabolite Extraction: After reaching a metabolic and isotopic steady state, intracellular metabolites are extracted.

  • Mass Spectrometry Analysis: The isotopic labeling patterns of TCA cycle intermediates are measured using mass spectrometry (e.g., GC-MS or LC-MS/MS).

  • Flux Calculation: The measured labeling data, along with a stoichiometric model of the metabolic network, are used to calculate the intracellular metabolic fluxes. This is typically done using specialized software that performs iterative fitting of the data.

Visualizing DLST-Related Pathways and Workflows

The Role of DLST in the TCA Cycle

TCA_Cycle alphaKG α-Ketoglutarate KGDHC KGDHC (E1+E2+E3) DLST is E2 alphaKG->KGDHC NAD⁺, CoA SuccinylCoA Succinyl-CoA Succinate Succinate SuccinylCoA->Succinate GDP+Pi -> GTP Fumarate Fumarate Succinate->Fumarate FAD -> FADH₂ Malate Malate Fumarate->Malate H₂O Oxaloacetate Oxaloacetate Malate->Oxaloacetate NAD⁺ -> NADH Citrate Citrate Oxaloacetate->Citrate Acetyl-CoA Isocitrate Isocitrate Citrate->Isocitrate Isocitrate->alphaKG NAD⁺ -> NADH, CO₂ KGDHC->SuccinylCoA NADH, CO₂

Figure 1: The central role of DLST within the TCA cycle.
Experimental Workflow for KGDHC Activity Assay

Activity_Assay_Workflow A Prepare Reaction Mix (Buffer, TPP, NAD⁺, CoA) B Add Sample Lysate A->B C Incubate at 37°C Establish Baseline B->C D Initiate with α-Ketoglutarate C->D E Monitor NADH Production (Absorbance at 340 nm) D->E F Calculate Enzyme Activity E->F

Figure 2: Workflow for the KGDHC activity assay.
Logical Relationship of DLST in Cancer Metabolism

Cancer_Metabolism DLST_up Upregulation of DLST TCA_flux Increased TCA Cycle Flux DLST_up->TCA_flux Drug_resistance Potential for Drug Resistance DLST_up->Drug_resistance ATP_prod Enhanced ATP Production TCA_flux->ATP_prod Biomass Increased Biomass Synthesis (e.g., amino acids, lipids) TCA_flux->Biomass ROS Altered ROS Homeostasis TCA_flux->ROS Tumor_growth Tumor Growth and Proliferation ATP_prod->Tumor_growth Biomass->Tumor_growth ROS->Drug_resistance

Figure 3: DLST's role in promoting cancer cell metabolism.

DLST as a Therapeutic Target

The critical role of DLST in the metabolism of rapidly proliferating cancer cells makes it an attractive target for therapeutic intervention.[4][10] High expression of DLST has been shown to predict poor outcomes in several cancers, including neuroblastoma and triple-negative breast cancer.[10]

One promising therapeutic agent is CPI-613, a lipoate analog that targets both the pyruvate dehydrogenase complex (PDH) and the α-ketoglutarate dehydrogenase complex (KGDHC). CPI-613 is thought to induce the regulatory hyper-phosphorylation of the E1 subunits of these complexes, leading to their inhibition and ultimately triggering cancer cell death. Clinical trials are ongoing to evaluate the efficacy of CPI-613 in various cancers.

Inhibition of DLST or the KGDHC disrupts the TCA cycle, leading to an accumulation of α-ketoglutarate and a depletion of downstream metabolites. This metabolic disruption can induce apoptosis in cancer cells that are highly dependent on the TCA cycle for energy and biosynthetic precursors.[1]

Conclusion

Dihydrolipoamide S-succinyltransferase is far more than a simple catalytic component of the KGDHC. It is a central player in cellular metabolism with profound implications for human health and disease. Its structural role as the core of the KGDHC, its catalytic function in the TCA cycle, and its emerging role in epigenetic regulation underscore its significance. The quantitative data on its expression and the metabolic consequences of its dysregulation provide a solid foundation for understanding its involvement in pathologies such as cancer and neurodegenerative disorders. The detailed experimental protocols outlined in this guide offer the necessary tools for researchers to further investigate the intricacies of DLST function. As our understanding of the metabolic dependencies of various diseases deepens, DLST is poised to become an increasingly important target for the development of novel and effective therapeutic strategies.

References

An In-depth Technical Guide to the Initial Characterization of the 6H05 Small Molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial characterization of 6H05, a novel small molecule inhibitor of oncogenic K-Ras(G12C). This compound was identified through a disulfide-fragment-based screening approach and has been characterized as a selective, allosteric, and irreversible inhibitor. It covalently binds to the mutant cysteine-12 residue, inducing a novel allosteric pocket (S-IIP) beneath the effector-binding switch-II region. This binding event disrupts the native nucleotide preference of K-Ras, favoring GDP over GTP, and consequently impairs the interaction with downstream effectors such as Raf kinase. This guide details the biochemical and cellular methodologies employed in its initial characterization, presents key quantitative data, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in which a glycine residue is replaced by cysteine at codon 12, is a common driver mutation in various malignancies, including non-small cell lung cancer. The development of direct inhibitors against K-Ras(G12C) has been a long-standing challenge in oncology drug discovery. The this compound small molecule represents a significant advancement in this area, demonstrating a unique allosteric mechanism of inhibition. This document serves as a technical guide to the foundational experiments that have elucidated the mechanism of action and cellular effects of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₂₀H₃₀ClN₃O₂S₃
Molecular Weight 476.12 g/mol
CAS Number 1469338-01-9
Target Oncogenic K-Ras(G12C)
Mechanism Selective, allosteric, covalent inhibitor

Biochemical Characterization

Screening for K-Ras(G12C) Binders

This compound was identified from a library of disulfide-containing fragments using a screening method known as tethering . This technique identifies small molecules that form a reversible disulfide bond with a strategically placed cysteine residue on the target protein.

  • Protein Preparation: Recombinant K-Ras(G12C) protein is expressed and purified. The protein is maintained in a reduced state in a suitable buffer (e.g., HEPES, pH 7.5, containing NaCl and MgCl₂).

  • Fragment Library Screening: The K-Ras(G12C) protein is incubated with a library of disulfide-containing fragments. The screening is typically performed in the presence of a reducing agent like 2-mercaptoethanol to allow for disulfide exchange.

  • Mass Spectrometry Analysis: The protein-fragment mixtures are analyzed by intact protein mass spectrometry to detect the formation of a covalent adduct, indicated by an increase in the protein's mass corresponding to the molecular weight of the fragment.

  • Hit Validation: Positive hits are confirmed by repeating the experiment and quantifying the percentage of protein modification.

The tethering screen revealed that this compound resulted in a 94 ± 1% modification of K-Ras(G12C).

Allosteric Mechanism of Action

Biochemical assays were conducted to elucidate the mechanism by which this compound inhibits K-Ras(G12C) function. These experiments demonstrated that this compound acts allosterically by altering the nucleotide binding preference of K-Ras and inhibiting its interaction with downstream effectors.

This assay measures the relative affinity of K-Ras(G12C) for GDP and GTP in the presence and absence of this compound. The assay utilizes a fluorescent GDP analog, 2'(or 3')-O-(N-Methylanthraniloyl) guanosine 5'-diphosphate (mant-dGDP).

  • Loading K-Ras with mant-dGDP: Purified K-Ras(G12C) is incubated with an excess of mant-dGDP in the presence of EDTA. EDTA chelates Mg²⁺ ions, which are essential for high-affinity nucleotide binding, thus facilitating the exchange of endogenous GDP for mant-dGDP.

  • Removal of Excess Nucleotide: The protein is passed through a desalting column to remove unbound mant-dGDP.

  • Competition Assay: The mant-dGDP-loaded K-Ras(G12C), both unmodified and covalently modified with this compound, is incubated with varying concentrations of non-fluorescent GDP or GTP in the presence of EDTA to initiate nucleotide exchange.

  • Fluorescence Measurement: The fluorescence of mant-dGDP is quenched upon its release from the protein. The change in fluorescence is monitored over time using a fluorescence plate reader (excitation ~360 nm, emission ~440 nm) to determine the rate of nucleotide exchange and the relative affinities for GDP and GTP.

The results of this assay showed that this compound binding to K-Ras(G12C) subverts the native nucleotide preference to favor GDP over GTP.

Cellular Characterization

The effects of this compound on cancer cells harboring the K-Ras(G12C) mutation were assessed through cell viability and apoptosis assays.

Cell Viability Assay

These assays determine the effect of this compound on the proliferation and survival of K-Ras(G12C)-mutant cancer cell lines.

  • Cell Culture: K-Ras(G12C)-mutant human cancer cell lines (e.g., NCI-H358, NCI-H1792) and K-Ras wild-type cell lines are cultured under standard conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The results are used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

While a specific IC₅₀ value for this compound is not publicly available, related compounds that were developed based on the this compound scaffold have demonstrated potent and selective inhibition of K-Ras(G12C)-mutant cell lines.

Apoptosis Assay

These assays are used to determine if the reduction in cell viability is due to the induction of programmed cell death (apoptosis).

  • Cell Treatment: K-Ras(G12C)-mutant cells are treated with this compound at a concentration known to reduce cell viability.

  • Apoptosis Detection: Apoptosis can be detected by various methods, including:

    • Caspase Activity Assays: Measuring the activity of executioner caspases (e.g., caspase-3/7) using a luminescent or fluorescent substrate.

    • Annexin V Staining: Detecting the externalization of phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells using fluorescently labeled Annexin V, analyzed by flow cytometry.

    • PARP Cleavage: Detecting the cleavage of poly(ADP-ribose) polymerase (PARP) by western blotting, a hallmark of apoptosis.

  • Quantification: The percentage of apoptotic cells or the fold-change in caspase activity is quantified.

Treatment of K-Ras(G12C)-mutant cell lines with compounds derived from the this compound scaffold has been shown to induce apoptosis.

Visualizations

Signaling Pathway

The binding of this compound to K-Ras(G12C) allosterically inhibits its function, primarily by preventing its interaction with the downstream effector Raf kinase. This disrupts the mitogen-activated protein kinase (MAPK) signaling cascade.

KRAS_Pathway cluster_upstream Upstream Activation cluster_ras RAS Cycle cluster_downstream MAPK Pathway EGFR EGFR SOS1 SOS1 EGFR->SOS1 Activates K-Ras(G12C)-GDP K-Ras(G12C)-GDP (Inactive) SOS1->K-Ras(G12C)-GDP Promotes GDP/GTP Exchange K-Ras(G12C)-GTP K-Ras(G12C)-GTP (Active) K-Ras(G12C)-GDP->K-Ras(G12C)-GTP RAF RAF K-Ras(G12C)-GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->K-Ras(G12C)-GDP Binds & Stabilizes Experimental_Workflow cluster_discovery Discovery Phase cluster_biochem Biochemical Characterization cluster_cellular Cellular Characterization Screening Disulfide Fragment Screening (Tethering) Hit_ID Hit Identification (Mass Spectrometry) Screening->Hit_ID 6H05_Identified This compound Identified Hit_ID->6H05_Identified Nuc_Affinity Nucleotide Affinity Assay (mant-dGDP) 6H05_Identified->Nuc_Affinity Effector_Binding Effector Binding Assay (e.g., Raf pulldown) 6H05_Identified->Effector_Binding Mechanism Elucidation of Allosteric Mechanism Nuc_Affinity->Mechanism Effector_Binding->Mechanism Cell_Viability Cell Viability Assays (K-Ras G12C vs WT cells) Mechanism->Cell_Viability Apoptosis Apoptosis Assays (Caspase, Annexin V) Mechanism->Apoptosis Cellular_Effect Determination of Cellular Effects Cell_Viability->Cellular_Effect Apoptosis->Cellular_Effect

Methodological & Application

Application Notes and Protocols for 6H05 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6H05 is a pioneering small molecule identified as a selective, allosteric inhibitor of the oncogenic KRAS G12C mutant.[1] This mutation, found in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors, locks the KRAS protein in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival through pathways such as the MAPK/ERK signaling cascade. This compound covalently binds to the mutant cysteine-12 residue, disrupting the switch-I and switch-II regions of KRAS G12C.[2] This allosteric modulation favors the inactive, GDP-bound state of KRAS, thereby inhibiting downstream signaling.[2] These application notes provide detailed protocols for utilizing this compound in fundamental in vitro cell-based assays to assess its biological activity and mechanism of action.

Data Presentation

Cell LineCancer TypeKRAS MutationIC50 (µM) of this compound
NCI-H358Non-Small Cell Lung CancerG12CData to be determined
MIA PaCa-2Pancreatic CancerG12CData to be determined
SW1573Lung CarcinomaG12CData to be determined
HCT116Colorectal CarcinomaG13D (Control)Data to be determined
A549Non-Small Cell Lung CancerG12S (Control)Data to be determined

Signaling Pathway Diagram

The following diagram illustrates the simplified KRAS/MAPK signaling pathway and the point of inhibition by this compound.

KRAS_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS G12C (GDP) KRAS G12C (GDP) SOS1->KRAS G12C (GDP) GTP loading KRAS G12C (GTP) KRAS G12C (GTP) KRAS G12C (GDP)->KRAS G12C (GTP) GTP hydrolysis RAF RAF KRAS G12C (GTP)->RAF This compound This compound This compound->KRAS G12C (GDP) Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified KRAS/MAPK signaling pathway inhibited by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines harboring the KRAS G12C mutation.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Materials:

  • KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type or other mutant cell lines (e.g., HCT116, A549)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate for 4 hours at 37°C and 5% CO2, allowing viable cells to metabolize MTT into formazan crystals.[2]

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Gently pipette to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Western Blot for Phospho-ERK Inhibition

This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.

Experimental Workflow:

Caption: Workflow for Western blot analysis of p-ERK.

Materials:

  • KRAS G12C mutant cell lines

  • This compound compound and DMSO

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for total ERK and the loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-ERK signal to the total ERK signal and the loading control.

    • Compare the levels of phospho-ERK in this compound-treated cells to the vehicle control to determine the extent of inhibition.

Disclaimer

These protocols provide a general framework for the use of this compound in in vitro cell-based assays. Researchers should optimize the conditions, such as cell seeding density, compound concentrations, and incubation times, for their specific cell lines and experimental setup. All work should be conducted in a sterile environment and follow standard laboratory safety procedures.

References

Application Notes and Protocols for 6H05, a K-Ras(G12C) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

6H05 is a selective, allosteric inhibitor of the oncogenic mutant K-Ras(G12C).[1] It covalently binds to the mutant cysteine at position 12, locking the K-Ras protein in an inactive, GDP-bound state.[2][3] This disrupts downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades, which are crucial for cell growth, proliferation, and survival.[4][5] These application notes provide detailed protocols for the dissolution and storage of this compound, as well as its application in cell-based assays to study its inhibitory effects on the K-Ras(G12C) signaling pathway. The trifluoroacetate (TFA) salt form of this compound is noted for its enhanced water solubility and stability.[1]

Product Information

PropertyValueReference
Compound Name This compound[1]
Target K-Ras(G12C)[1]
Mechanism of Action Allosteric, covalent inhibitor[1][3]
Molecular Weight Varies by salt formN/A
Appearance White to off-white powderN/A
Purity ≥98% (by HPLC)N/A

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and activity. The following table summarizes the recommended conditions.

ParameterRecommendationSource
Solvent Dimethyl sulfoxide (DMSO)[6]
Solubility in DMSO ≥ 51 mg/mLN/A
Stock Solution Storage -20°C for up to 1 month, or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.N/A
Shipping Condition Shipped at room temperature.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • This compound compound (powder)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for the cell line.

Procedure:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.

  • Stock Solution Preparation (10 mM): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of the specific lot of this compound. c. Add the calculated volume of anhydrous DMSO to the vial of this compound. d. Vortex thoroughly until the compound is completely dissolved. The solution should be clear.

  • Stock Solution Aliquoting and Storage: a. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in the culture medium. c. Mix the working solution thoroughly by gentle inversion before adding it to the cells. d. Important: The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid solvent-induced toxicity.

Protocol 2: Cell Viability Assay

This protocol outlines a method to assess the effect of this compound on the viability of K-Ras(G12C) mutant cancer cell lines using a commercially available assay kit (e.g., CellTiter-Glo®).

Materials:

  • K-Ras(G12C) mutant cell line (e.g., NCI-H358, MIA PaCa-2)

  • Wild-type K-Ras cell line (as a negative control, e.g., A549)

  • Complete cell culture medium

  • 96-well clear-bottom, white-walled plates

  • This compound working solutions (prepared as in Protocol 1)

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a serial dilution of this compound working solutions in culture medium. b. Remove the medium from the wells and add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement: a. Equilibrate the plate and the cell viability assay reagent to room temperature. b. Add 100 µL of the assay reagent to each well. c. Mix the contents by orbital shaking for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.

  • Data Analysis: a. Normalize the luminescence readings of the treated wells to the vehicle control wells. b. Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the K-Ras signaling pathway and a general workflow for evaluating K-Ras inhibitors.

KRas_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS1 SOS1 GRB2->SOS1 KRas_GDP K-Ras-GDP (Inactive) SOS1->KRas_GDP Promotes GDP/GTP Exchange KRas_GTP K-Ras-GTP (Active) KRas_GDP->KRas_GTP KRas_GTP->KRas_GDP GTP hydrolysis RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K Compound_this compound This compound Compound_this compound->KRas_GDP Covalently binds to G12C mutant, trapping it in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: K-Ras Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Prepare_Solutions Prepare this compound Stock and Working Solutions Start->Prepare_Solutions Treatment Treat Cells with this compound (and Vehicle Control) Prepare_Solutions->Treatment Cell_Culture Culture K-Ras(G12C) and Wild-Type Cell Lines Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Biochemical_Assay Optional: Biochemical/Target Engagement Assays (e.g., Western Blot for p-ERK, Nucleotide Exchange Assay) Incubation->Biochemical_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End Biochemical_Assay->Data_Analysis

Caption: General workflow for evaluating the in vitro efficacy of this compound.

References

Application Notes and Protocols for 6H05 in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of 6H05, a selective, allosteric inhibitor of the oncogenic KRAS(G12C) mutant, and its application in the development of new cancer therapies. While this compound was a pioneering compound in the discovery of a novel inhibitory pocket in KRAS(G12C), it is primarily utilized as a research tool and an intermediate for the synthesis of more potent inhibitors.[1][2] The protocols outlined below are based on established methodologies for evaluating KRAS(G12C) inhibitors.

Introduction to this compound

This compound is a disulfide fragment-based compound that covalently binds to the mutant cysteine residue at position 12 of the KRAS protein (KRAS G12C). This interaction allosterically modifies the protein, disrupting its function and downstream signaling.[1][2] The discovery of this compound and its binding to a previously unrecognized "switch-II pocket" was a significant milestone, paving the way for the development of clinically approved KRAS(G12C) inhibitors like sotorasib and adagrasib.[2]

Chemical Structure:

  • Molecular Formula: C₂₀H₃₀ClN₃O₂S₃

  • Molecular Weight: 476.12 g/mol

  • CAS Number: 1469338-01-9

Mechanism of Action and Signaling Pathway

This compound targets the KRAS protein, a small GTPase that acts as a molecular switch in cells. In its active, GTP-bound state, KRAS activates downstream signaling pathways, most notably the MAPK/ERK pathway, which promotes cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth, a hallmark of many cancers.

By binding to the switch-II pocket of KRAS(G12C), this compound locks the protein in an inactive, GDP-bound state. This prevents the engagement of downstream effector proteins such as RAF, thereby inhibiting the MAPK/ERK signaling cascade.

KRAS(G12C) Signaling Pathway Inhibition by this compound

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS(G12C)-GDP (Inactive) RTK->KRAS_GDP Activates KRAS_GTP KRAS(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP GEF (e.g., SOS1) KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired by G12C mutation) RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Inhibitor This compound Inhibitor->KRAS_GTP Inhibits workflow A Prepare KRAS(G12C) and BODIPY-FL-GTP solution B Add to 384-well plate A->B C Add this compound or DMSO B->C D Incubate for 60 min C->D E Add SOS1 to initiate nucleotide exchange D->E F Measure Fluorescence Polarization E->F G Calculate IC50 F->G in_vivo_workflow A Implant KRAS(G12C) cells into immunodeficient mice B Allow tumors to grow to 100-200 mm³ A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle C->D E Monitor tumor volume and body weight D->E F Analyze tumor growth inhibition E->F

References

Application Notes and Protocols: 6H05 as a Chemical Probe for K-Ras(G12C)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Activating mutations in the KRAS gene are among the most prevalent in human cancers, with the G12C mutation being particularly common in non-small cell lung cancer. The K-Ras(G12C) mutant protein has an impaired ability to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling, driving tumorigenesis.[3]

6H05 is a pioneering chemical probe that selectively and allosterically inhibits the oncogenic K-Ras(G12C) mutant.[4][5][6] It functions as a covalent inhibitor, irreversibly binding to the mutant cysteine residue at position 12.[4] This binding event occurs in a novel, allosteric pocket located beneath the switch-II region of the protein, a pocket that is not apparent in other Ras structures.[7] By binding to this site, this compound disrupts the conformation of both switch-I and switch-II regions, ultimately locking K-Ras(G12C) in an inactive, GDP-bound state.[7][8] This abrogates its interaction with downstream effectors, such as Raf kinase, thereby inhibiting oncogenic signaling.[7]

These application notes provide detailed protocols for utilizing this compound as a chemical probe to study the function and inhibition of K-Ras(G12C) in biochemical and cellular contexts.

Data Presentation

While a classical IC50 or Kd value for the initial fragment this compound is not prominently reported, its efficacy was originally quantified by the extent of covalent modification of the K-Ras(G12C) protein. This provides a direct measure of target engagement.

CompoundTargetAssay TypeReadoutResultReference
This compoundK-Ras(G12C)Intact Protein Mass SpectrometryPercentage of Protein Modification94 ± 1%[4][7]
2E07 (another initial fragment)K-Ras(G12C)Intact Protein Mass SpectrometryPercentage of Protein Modification84.6 ± 0.3%[4][7]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the K-Ras signaling pathway and the mechanism of action of this compound.

KRas_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS1 SOS1 (GEF) GRB2->SOS1 KRas_GDP K-Ras(G12C)-GDP (Inactive) SOS1->KRas_GDP Promotes GDP/GTP Exchange KRas_GTP K-Ras(G12C)-GTP (Active) KRas_GDP->KRas_GTP KRas_GTP->KRas_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRas_GTP->RAF GAP GAP GAP->KRas_GTP Inactivates K-Ras MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: The K-Ras signaling cascade is initiated by growth factor binding.

Caption: this compound covalently modifies K-Ras(G12C), locking it in an inactive state.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on K-Ras(G12C).

Biochemical Assay: K-Ras(G12C) Nucleotide Exchange Assay (Fluorescence Polarization)

This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on K-Ras(G12C), a key step in its activation. The assay relies on the change in fluorescence of a BODIPY-labeled GDP analog upon its displacement from K-Ras.

Materials:

  • Recombinant, purified K-Ras(G12C) protein

  • BODIPY-FL-GDP (fluorescent GDP analog)

  • GTP (Guanosine-5'-triphosphate)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 384-well, black, low-volume microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of K-Ras(G12C)-BODIPY-FL-GDP Complex:

    • Incubate purified K-Ras(G12C) with a 5-fold molar excess of BODIPY-FL-GDP in assay buffer for 1 hour at room temperature in the dark to allow for nucleotide loading.

    • Remove unbound BODIPY-FL-GDP using a desalting column (e.g., Zeba Spin Desalting Columns, 7K MWCO).

    • Determine the concentration of the resulting complex.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • In a 384-well plate, add the K-Ras(G12C)-BODIPY-FL-GDP complex to a final concentration of 50 nM.

    • Add the diluted this compound or vehicle (DMSO) to the wells.

    • Incubate for 1-2 hours at room temperature, protected from light, to allow for covalent binding.

  • Initiation of Nucleotide Exchange:

    • Prepare a solution of GTP and EDTA in assay buffer. A final concentration of 1 mM GTP and 10 mM EDTA is recommended to initiate the exchange.

    • Add the GTP/EDTA solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately begin reading the fluorescence polarization on a microplate reader (Excitation: ~485 nm, Emission: ~525 nm).

    • Continue to take readings every 1-2 minutes for 30-60 minutes to monitor the displacement of BODIPY-FL-GDP.

  • Data Analysis:

    • The displacement of BODIPY-FL-GDP will result in a decrease in fluorescence polarization.

    • Plot the change in fluorescence polarization over time for each concentration of this compound.

    • Determine the initial rate of the reaction for each concentration.

    • Plot the initial rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Nucleotide_Exchange_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Load_KRas Load K-Ras(G12C) with BODIPY-FL-GDP Purify_Complex Purify K-Ras-BODIPY-GDP Complex Load_KRas->Purify_Complex Dispense_Complex Dispense Complex into 384-well plate Purify_Complex->Dispense_Complex Add_this compound Add this compound dilutions and incubate Dispense_Complex->Add_this compound Initiate_Exchange Initiate exchange with GTP/EDTA Add_this compound->Initiate_Exchange Read_FP Read Fluorescence Polarization (kinetic) Initiate_Exchange->Read_FP Calculate_Rates Calculate initial reaction rates Read_FP->Calculate_Rates Plot_Curve Plot dose-response curve and determine IC50 Calculate_Rates->Plot_Curve

Caption: Workflow for the K-Ras(G12C) nucleotide exchange assay.

Cellular Assay: Inhibition of Downstream Signaling (Western Blot)

This protocol assesses the ability of this compound to inhibit K-Ras(G12C)-driven downstream signaling by measuring the phosphorylation status of key effector proteins like ERK.

Materials:

  • K-Ras(G12C) mutant cell line (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed K-Ras(G12C) mutant cells in 6-well plates and allow them to adhere overnight.

    • The next day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Denature the samples by boiling at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-ERK and anti-total-ERK, typically overnight at 4°C).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities using image analysis software.

    • Normalize the p-ERK signal to the total ERK signal to determine the extent of signaling inhibition at different concentrations of this compound.

Cellular Assay: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of this compound on the viability of K-Ras(G12C) mutant cancer cells.

Materials:

  • K-Ras(G12C) mutant cell line (e.g., NCI-H358) and a K-Ras wild-type cell line for selectivity assessment (e.g., A549)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well, white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 1,000-5,000 cells per well).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72 hours (or other desired time point) at 37°C in a 5% CO₂ incubator.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a luminometer.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a valuable chemical probe for studying the biology of K-Ras(G12C) and for the initial validation of drug discovery efforts targeting this important oncoprotein. Its specific, covalent mechanism of action provides a powerful tool to dissect the downstream consequences of K-Ras(G12C) inhibition. The protocols provided herein offer a robust framework for researchers to utilize this compound in their studies and to characterize novel K-Ras(G12C) inhibitors.

References

Application Note: Downloading and Visualizing PDB Structure 6H05

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for downloading and visualizing the cryo-electron microscopy structure of the human dihydrolipoamide succinyltransferase (E2) component of the alpha-ketoglutarate dehydrogenase complex, available under the Protein Data Bank (PDB) accession code 6H05. Understanding the three-dimensional structure of this complex is crucial for research into its function and for the development of targeted therapeutics.

Introduction

The PDB entry this compound provides the atomic coordinates of the E2 component of the human alpha-ketoglutarate dehydrogenase complex, resolved at 2.9 Å.[1] This enzyme plays a critical role in the Krebs cycle, and its dysfunction is implicated in several diseases. The structural information contained within the this compound entry is, therefore, a valuable resource for pharmacological targeting.[1] This document outlines the necessary steps to access and visualize this structure using common molecular graphics software.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the PDB entry this compound.[1]

ParameterValue
Resolution (Å)2.9
Total Structure Weight (kDa)45.54
Atom Count1,856
Modeled Residue Count236
Deposited Residue Count426

Experimental Protocols

Protocol 1: Downloading the PDB Structure

This protocol describes how to download the atomic coordinate file for PDB entry this compound from the RCSB PDB database.

Materials:

  • A computer with an internet connection.

  • A web browser.

Procedure:

  • Navigate to the RCSB PDB website: Open a web browser and go to --INVALID-LINK--.

  • Search for the PDB entry: In the search bar at the top of the page, enter "this compound" and press Enter or click the search icon.

  • Access the structure summary page: You will be directed to the main page for PDB entry this compound. This page contains a wealth of information about the structure.

  • Download the PDB file: On the right-hand side of the page, you will see a "Download Files" button. Click on this button and select "PDB Format" from the dropdown menu.

  • Save the file: Your browser will prompt you to save the file. Save the file, which will be named this compound.pdb, to a location of your choice on your computer.

Protocol 2: Visualizing the PDB Structure with UCSF ChimeraX

This protocol provides a general workflow for visualizing the downloaded this compound structure using UCSF ChimeraX, a powerful and widely used molecular visualization program. Similar principles apply to other visualization software such as PyMOL or VMD.

Materials:

  • A computer with UCSF ChimeraX installed. (Downloadable from: --INVALID-LINK--)

  • The downloaded this compound.pdb file.

Procedure:

  • Launch UCSF ChimeraX.

  • Open the PDB file:

    • Go to "File" > "Open..." in the main menu.

    • Navigate to the location where you saved the this compound.pdb file, select it, and click "Open".

    • Alternatively, you can drag and drop the this compound.pdb file directly into the ChimeraX window.

  • Initial Visualization: The this compound structure will be displayed in the main graphics window. By default, it is often shown in a simple "ribbon" representation.

  • Basic Manipulations:

    • Rotate: Click and drag with the left mouse button.

    • Translate (Move): Click and drag with the middle mouse button (or hold the Shift key and use the left mouse button).

    • Zoom: Use the scroll wheel or right-click and drag vertically.

  • Changing Representation:

    • To get a more detailed view, you can change the representation. For example, to show the structure as a surface:

      • In the command line at the bottom of the ChimeraX window, type: surface and press Enter.

    • To revert to the ribbon representation, type: cartoon and press Enter.

  • Coloring the Structure:

    • You can color the structure in various ways. For instance, to color by secondary structure (alpha-helices and beta-sheets):

      • Type the command: color bysecondary

    • To color by chain, if there are multiple chains:

      • Type the command: color bychain

  • Focusing on Specific Residues: To highlight a specific residue, for example, residue 100:

    • Type the command: select :100

    • To display this residue in a different style, for example, as sticks:

      • Type the command: style sel stick

    • To color the selected residue red:

      • Type the command: color sel red

  • Saving an Image:

    • Once you have a desired view, go to "File" > "Save..."

    • Choose a file name and select an image format (e.g., PNG, JPEG).

    • Adjust the image quality settings as needed and click "Save".

Workflow Diagram

The following diagram illustrates the overall workflow for downloading and visualizing the PDB structure this compound.

PDB_Workflow cluster_download Data Acquisition cluster_visualize Visualization Start Start Navigate_RCSB Navigate to RCSB PDB Website Start->Navigate_RCSB Search_PDB Search for this compound Navigate_RCSB->Search_PDB Download_File Download PDB File (this compound.pdb) Search_PDB->Download_File Launch_Software Launch Visualization Software (e.g., ChimeraX) Download_File->Launch_Software Open_File Open this compound.pdb Launch_Software->Open_File Manipulate_View Rotate, Zoom, Pan Open_File->Manipulate_View Analyze_Structure Change Representation, Color, Select Residues Manipulate_View->Analyze_Structure Save_Image Save High-Resolution Image Analyze_Structure->Save_Image End End Save_Image->End

Workflow for downloading and visualizing PDB structure this compound.

References

Application Notes and Protocols for Molecular Modeling Using the 6D05 cryo-EM Structure

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Utilizing the 6H05 Cryo-EM Structure for Molecular Modeling

Note on PDB ID: The identifier "this compound" does not correspond to a publicly available cryo-EM structure in the Protein Data Bank (PDB). However, it is highly likely that this is a typographical error and the intended structure is the 6D05 cryo-EM structure of the Plasmodium vivax invasion complex. These application notes and protocols are therefore based on the 6D05 structure.

Introduction

The cryo-electron microscopy (cryo-EM) structure of the Plasmodium vivax invasion complex, PDB ID: 6D05, provides a high-resolution snapshot of the parasite ligand PvRBP2b in a ternary complex with human transferrin receptor 1 (TfR1) and transferrin.[1][2] This structure is of significant interest to researchers in the fields of infectious diseases and drug/vaccine development, as it reveals the molecular basis of how the malaria parasite P. vivax engages its human host receptor to initiate red blood cell invasion.[1][2] These notes provide detailed protocols and applications for leveraging the 6D05 structure in molecular modeling studies.

The 6D05 Structure: A Target for Therapeutic Intervention

The 6D05 structure reveals a critical protein-protein interface that is essential for the parasite's life cycle. This makes the complex an attractive target for the development of novel therapeutics, such as small molecule inhibitors that disrupt the interaction or vaccines that elicit neutralizing antibodies.

Biological Significance
  • Plasmodium vivax is the most widespread human malaria parasite.[1]

  • Invasion of human reticulocytes by P. vivax is a crucial step in the parasite's life cycle.

  • The interaction between the parasite's Reticulocyte Binding Protein 2b (PvRBP2b) and the human Transferrin Receptor 1 (TfR1) is essential for this invasion process.[1]

  • Antibodies that block this interaction have been shown to inhibit parasite invasion, highlighting its therapeutic potential.[1]

Quantitative Data of the 6D05 Structure
ParameterValueReference
PDB ID 6D05[2]
EMD ID EMD-7785[2]
Resolution 3.80 Å[2]
Method Single Particle Cryo-EM[2]
Organisms Homo sapiens, Plasmodium vivax Sal-1[2]
Macromolecules Transferrin receptor protein 1, Serotransferrin, Reticulocyte-binding protein 2b[2]
Total Structure Weight 499.76 kDa[2]
Modeled Residues 3,572[2]

Applications in Molecular Modeling

The 6D05 structure serves as a valuable template for various computational studies aimed at understanding the parasite-host interaction and developing novel inhibitors.

  • Virtual Screening: The structure can be used to perform virtual screening campaigns to identify small molecules or peptides that bind to the PvRBP2b-TfR1 interface and disrupt the complex formation.

  • Structure-Based Drug Design: The detailed structural information allows for the rational design and optimization of lead compounds to improve their binding affinity and selectivity.

  • Vaccine Design: The epitope of neutralizing antibodies can be mapped onto the structure to guide the design of immunogens that elicit a potent and specific immune response.

  • Molecular Dynamics Simulations: MD simulations can be employed to study the dynamics of the complex, identify key residues involved in the interaction, and predict the effect of mutations on complex stability.

Experimental Protocols

Protocol 1: Preparation of the 6D05 Structure for Molecular Modeling

This protocol outlines the necessary steps to prepare the 6D05 structure for downstream computational analysis.

Materials:

  • PDB file for 6D05

  • Molecular modeling software (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro)

Procedure:

  • Download the Structure: Obtain the coordinate file for 6D05 from the RCSB PDB database.

  • Inspect the Structure: Visualize the complex and identify the different protein chains and any non-protein molecules.

  • Protonation and Hydrogen Bond Network Optimization: Add hydrogen atoms to the structure and optimize the hydrogen bond network. This is a critical step for accurate force field calculations.

  • Handle Missing Residues and Loops: The 6D05 structure may have missing residues or loops in flexible regions. These can be modeled using loop modeling software (e.g., MODELLER, Rosetta).[3][4]

  • Energy Minimization: Perform a brief energy minimization of the structure to relieve any steric clashes and to ensure a stable starting conformation for subsequent simulations.

PDB_Preparation_Workflow cluster_prep PDB Preparation start Download PDB (6D05) inspect Inspect Structure start->inspect protonate Protonate & Optimize H-Bonds inspect->protonate loops Model Missing Loops protonate->loops minimize Energy Minimization loops->minimize end Prepared Structure minimize->end Virtual_Screening_Workflow cluster_vs Virtual Screening start Prepared 6D05 Structure define_site Define Binding Site start->define_site prep_ligands Prepare Ligand Library start->prep_ligands prep_receptor Prepare Receptor define_site->prep_receptor docking Molecular Docking prep_receptor->docking prep_ligands->docking analysis Post-Docking Analysis docking->analysis end Hit Compounds analysis->end MD_Simulation_Workflow cluster_md Molecular Dynamics Simulation start Prepared Complex setup System Setup (Solvation, Ions) start->setup minimize Energy Minimization setup->minimize equilibrate Equilibration (NVT, NPT) minimize->equilibrate production Production MD Run equilibrate->production analysis Trajectory Analysis production->analysis end Dynamic Insights analysis->end

References

Application of 6H05 Structural Data in Drug Design: Targeting Dihydrolipoamide Succinyltransferase (E2) for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for leveraging the structural data of PDB ID 6H05 in drug design campaigns. The this compound structure corresponds to the dihydrolipoamide succinyltransferase (DLST), the E2 component of the human alpha-ketoglutarate dehydrogenase complex (KGDHC). Malfunction of this complex is implicated in a range of pathologies, including neurodegenerative diseases and bacterial infections, making it a compelling target for therapeutic intervention.

Target Overview: Dihydrolipoamide Succinyltransferase (DLST/E2)

Dihydrolipoamide succinyltransferase (DLST), also known as the E2 component of the 2-oxoglutarate dehydrogenase complex, is a key mitochondrial enzyme. It plays a central role in the tricarboxylic acid (TCA) cycle by catalyzing the transfer of a succinyl group to coenzyme A. The KGDHC, of which DLST is the core component, is a critical control point in cellular metabolism.[1][2][3] Its inhibition can lead to altered mitochondrial function and has been associated with neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][4] Furthermore, DLST has been identified as a promising target for the development of novel antibacterial agents.[5]

The cryo-electron microscopy structure of the human DLST core (PDB: this compound) provides a high-resolution blueprint for structure-based drug design.[6] This structural information is invaluable for identifying and optimizing inhibitors that can modulate the activity of the KGDHC.

Quantitative Data: Novel DLST Inhibitors

A recent study focused on the discovery of novel DLST inhibitors for antibacterial applications provides valuable quantitative data. The researchers employed a fragment-based virtual screening approach to design and synthesize a series of compounds. The antibacterial activity of these compounds was evaluated against Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola.[5]

Compound IDChemical NameTarget OrganismEC50 (mg/L)
103-(4-fluorophenyl)-N-((5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl)methyl)acrylamideXanthomonas oryzae pv. oryzae0.36
103-(4-fluorophenyl)-N-((5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl)methyl)acrylamideXanthomonas oryzae pv. oryzicola0.53
Thiodiazole copper(Reference Bactericide)Xanthomonas oryzae pv. oryzae113.38
Thiodiazole copper(Reference Bactericide)Xanthomonas oryzae pv. oryzicola131.54
Bismerthiazol(Reference Bactericide)Xanthomonas oryzae pv. oryzae83.07
Bismerthiazol(Reference Bactericide)Xanthomonas oryzae pv. oryzicola105.90

Table 1: Antibacterial activity of a novel DLST inhibitor compared to commercial bactericides. Data extracted from a study on fragment-based virtual screening.[5]

Signaling Pathway and Consequences of Inhibition

DLST is a central component of the KGDHC, which catalyzes a key rate-limiting step in the Tricarboxylic Acid (TCA) Cycle. Inhibition of DLST disrupts this cycle, leading to a cascade of downstream effects.

TCA_Cycle_Inhibition cluster_TCA TCA Cycle cluster_Inhibition Consequences of Inhibition alpha-Ketoglutarate alpha-Ketoglutarate KGDHC KGDHC alpha-Ketoglutarate->KGDHC Substrate Succinyl-CoA Succinyl-CoA KGDHC->Succinyl-CoA Product Altered_Mitochondrial_Function Altered_Mitochondrial_Function KGDHC->Altered_Mitochondrial_Function Disruption leads to Antibacterial_Effect Antibacterial_Effect KGDHC->Antibacterial_Effect Inhibition causes DLST_Inhibitor DLST_Inhibitor DLST_Inhibitor->KGDHC Inhibition Neurodegeneration Neurodegeneration Altered_Mitochondrial_Function->Neurodegeneration Implicated in

Figure 1: Inhibition of DLST within the KGDHC disrupts the TCA cycle.

Experimental Workflow for Structure-Based Drug Design

The structural data from this compound can be effectively utilized in a structure-based drug design (SBDD) workflow to identify and optimize novel inhibitors. The following diagram outlines a typical workflow, drawing from methodologies employed in the successful discovery of new DLST inhibitors.[5]

SBDD_Workflow Target_Identification Target Identification (DLST - PDB: this compound) Fragment_Screening Fragment-Based Virtual Screening Target_Identification->Fragment_Screening Binding_Mode_Analysis Binding Mode Analysis Fragment_Screening->Binding_Mode_Analysis Lead_Generation Lead Compound Generation Binding_Mode_Analysis->Lead_Generation Chemical_Synthesis Chemical Synthesis Lead_Generation->Chemical_Synthesis Biological_Evaluation Biological Evaluation (e.g., Antibacterial Assays) Chemical_Synthesis->Biological_Evaluation SAR_Analysis Structure-Activity Relationship (SAR) and Lead Optimization Biological_Evaluation->SAR_Analysis SAR_Analysis->Lead_Generation Iterative Optimization

Figure 2: A typical workflow for structure-based drug design targeting DLST.

Experimental Protocols

Fragment-Based Virtual Screening

This protocol outlines the computational steps for identifying potential inhibitor fragments that bind to DLST, based on the this compound structure.

a. Target Preparation:

  • Download the PDB file for this compound from the RCSB Protein Data Bank.

  • Prepare the protein structure using molecular modeling software (e.g., Schrödinger Maestro, MOE). This includes adding hydrogen atoms, assigning bond orders, and performing energy minimization to relieve any structural strain.

  • Define the binding site for virtual screening. This can be based on the active site of the enzyme or any identified allosteric pockets.

b. Fragment Library Preparation:

  • Obtain a library of chemical fragments. These are small molecules, typically with a molecular weight of less than 300 Da.

  • Prepare the fragment library for docking by generating 3D conformers and assigning appropriate protonation states.

c. Molecular Docking:

  • Use a molecular docking program (e.g., Glide, AutoDock Vina) to dock the fragment library into the defined binding site of the prepared this compound structure.

  • Score the docked poses based on their predicted binding affinity.

d. Fragment Selection and Linking:

  • Visually inspect the top-scoring fragments and their predicted binding modes.

  • Select fragments with favorable interactions with key residues in the binding site.

  • Utilize computational methods to link or grow selected fragments to design larger, more potent lead compounds.[5]

Dihydrolipoamide Dehydrogenase Activity Assay

This protocol describes a common method for measuring the activity of the KGDHC, which can be adapted to screen for inhibitors of DLST. The assay measures the formation of NADH at 340 nm.[7][8]

a. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 1 mM dithiothreitol, 0.2 mM EGTA, 0.4% Triton X-100, and a protease inhibitor cocktail.

  • Substrate Solution: Prepare a stock solution of α-ketoglutarate.

  • Cofactor Solution: Prepare stock solutions of Coenzyme A and NAD+.

  • Enzyme Preparation: Purified KGDHC or cell/tissue homogenates containing the complex.

b. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD+, and Coenzyme A in a 96-well plate or cuvette.

  • Add the test compound (potential inhibitor) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Record the initial rate of the reaction.

c. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antibacterial Activity Assay (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) of a compound against a specific bacterial strain.[5]

a. Materials:

  • Bacterial strain of interest (e.g., Xanthomonas oryzae).

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth).

  • 96-well microtiter plates.

  • Test compound and reference antibiotics.

b. Procedure:

  • Prepare a serial dilution of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacteria.

  • Include positive (bacteria with no compound) and negative (medium only) controls.

  • Incubate the plates at the optimal growth temperature for the bacteria for a specified period (e.g., 24-48 hours).

  • Measure bacterial growth by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

c. Data Analysis:

  • Calculate the percentage of growth inhibition for each compound concentration.

  • Determine the EC50 or MIC value, which is the concentration of the compound that inhibits 50% of bacterial growth or the lowest concentration that prevents visible growth, respectively.

References

Application Notes and Protocols for Analyzing Protein-Protein Interactions Utilizing the 6H05 Structure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The crystal structure 6H05 provides a high-resolution view of the human KRAS protein with a G12C mutation, covalently bound to a small molecule inhibitor. The KRAS G12C mutation is a key driver in several cancers, making it a critical target for therapeutic development. Understanding the interactions of KRAS G12C with its binding partners, such as effector proteins and potential inhibitors, is paramount for developing effective cancer therapies. These application notes provide detailed protocols for analyzing these protein-protein interactions using various biophysical and biochemical techniques.

Data Presentation

Table 1: Quantitative Binding Data of Small Molecules to KRAS G12C
CompoundMethodKd (nM)Reference
BBO-11818Not Specified<0.003 - 0.370[1]
AMG 510 (Sotorasib)Not SpecifiedNot Specified[2][3]
MRTX849 (Adagrasib)Not SpecifiedNot Specified[4]
Table 2: Cellular Potency of KRAS G12C Inhibitors
CompoundAssayCell LineEC50 (nM)Reference
BBO-11818ERK Phosphorylation InhibitionVarious Mutant KRAS1.53 - 21.7[1]
BBO-11818Cell ViabilityVarious Mutant KRAS2.21 - 31.2[1]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Validate KRAS G12C Interaction with Effector Proteins

This protocol is designed to confirm the interaction between KRAS G12C and its effector proteins, such as RAF kinases, in a cellular context.[5][6]

Materials:

  • Cell lines expressing tagged KRAS G12C (e.g., GFP-KRAS G12C)

  • Co-IP Lysis/Wash Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors.[7]

  • Antibody against the tag (e.g., anti-GFP) or against KRAS G12C

  • Antibody against the suspected interacting protein (e.g., anti-RAF)

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Culture cells expressing tagged KRAS G12C to ~80-90% confluency.

  • (Optional) Treat cells with a compound of interest (e.g., a KRAS G12C inhibitor) for the desired time and concentration.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold Co-IP Lysis/Wash Buffer and scraping the cells.

  • Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube.

  • Pre-clear the lysate by adding protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.

  • Remove the beads using a magnetic stand.

  • To the pre-cleared lysate, add the primary antibody against the tagged KRAS G12C and incubate overnight at 4°C on a rotator.

  • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

  • Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.

  • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against KRAS G12C and the suspected interacting protein.

Controls:

  • Negative Control: Perform the Co-IP using a non-specific IgG antibody to ensure that the interaction is specific.[5]

  • Positive Control: Use a known interacting protein pair to validate the experimental setup.

Co_IP_Workflow start Start: Cells expressing tagged KRAS G12C lysis Cell Lysis start->lysis preclear Pre-clearing with Protein A/G beads lysis->preclear ip Immunoprecipitation with anti-tag antibody preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elution wash->elute analysis SDS-PAGE and Western Blot elute->analysis end End: Detect interacting proteins analysis->end

Co-Immunoprecipitation Experimental Workflow.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of KRAS G12C Interactions

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[8][9] This protocol is suitable for quantifying the binding affinity and kinetics of small molecule inhibitors or protein binding partners to KRAS G12C.

Materials:

  • Recombinant purified KRAS G12C protein

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Analyte (small molecule inhibitor or protein partner) dissolved in running buffer

Protocol:

  • Equilibrate the SPR system with running buffer.

  • Activate the sensor chip surface by injecting a mixture of EDC and NHS.

  • Immobilize KRAS G12C onto the activated sensor chip surface via amine coupling. Aim for a response unit (RU) level that will yield a suitable signal for the analyte.

  • Deactivate any remaining active esters on the surface by injecting ethanolamine.

  • Inject a series of concentrations of the analyte over the immobilized KRAS G12C surface.

  • After each analyte injection, allow for a dissociation phase where running buffer flows over the chip.

  • Regenerate the sensor chip surface if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the immobilized KRAS G12C.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_protein Purify KRAS G12C immobilize Immobilize KRAS G12C on Sensor Chip prep_protein->immobilize prep_analyte Prepare Analyte Series association Association: Inject Analyte prep_analyte->association dissociation Dissociation: Flow Running Buffer association->dissociation Binding regeneration Regeneration dissociation->regeneration Unbinding data_acq Acquire Sensorgrams dissociation->data_acq regeneration->association Next Cycle fitting Fit Data to Binding Model data_acq->fitting results Determine ka, kd, Kd fitting->results

Surface Plasmon Resonance Experimental Workflow.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[10][11][12]

Materials:

  • Highly pure, concentrated recombinant KRAS G12C protein

  • Ligand (small molecule inhibitor or protein partner) at a known concentration

  • ITC instrument

  • Dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2)

Protocol:

  • Thoroughly dialyze both the KRAS G12C protein and the ligand against the same buffer to minimize buffer mismatch effects.

  • Accurately determine the concentrations of the protein and ligand solutions.

  • Degas both solutions to prevent air bubbles in the calorimeter.

  • Load the KRAS G12C solution into the sample cell of the ITC instrument.

  • Load the ligand solution into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform a series of small injections of the ligand into the protein solution.

  • Record the heat change after each injection.

  • Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and ΔH. Calculate ΔS from the Gibbs free energy equation (ΔG = ΔH - TΔS).

Signaling Pathway

The KRAS protein is a central node in the RAS-MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[4] The G12C mutation leads to constitutive activation of this pathway.

RAS_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS KRAS_GDP KRAS G12C-GDP (Inactive) SOS->KRAS_GDP promotes GDP/GTP exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound-like Inhibitor Inhibitor->KRAS_GTP inhibits

Simplified KRAS G12C Signaling Pathway.

References

Troubleshooting & Optimization

improving the solubility and stability of 6H05 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of 6H05, a selective and allosteric inhibitor of the oncogenic K-Ras(G12C) mutant. This guide offers troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that specifically targets the G12C mutant of the K-Ras protein. It functions as a covalent and allosteric inhibitor. This means it forms a permanent (covalent) bond with the cysteine residue at position 12 of the mutated K-Ras protein. This binding occurs at a site distinct from the active site (allosteric) and locks the K-Ras(G12C) protein in an inactive state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, that promote cell proliferation and survival.

Q2: What is the difference between this compound and this compound TFA salt? Which form should I use?

This compound is the free base form of the inhibitor, while this compound TFA is the trifluoroacetate salt form. The TFA salt form generally exhibits enhanced water solubility and stability compared to the free base.[1] For most cell-based experiments and in vivo studies, the this compound TFA salt is recommended due to its improved handling characteristics. While both forms exhibit comparable biological activity at equivalent molar concentrations, the better solubility of the TFA salt minimizes the risk of precipitation in aqueous solutions.

Q3: What are the recommended solvents for dissolving this compound and its TFA salt?

Both this compound and its TFA salt are highly soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution in 100% DMSO. The this compound TFA salt also shows good solubility in water.

Q4: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a concentrated stock solution of this compound or its TFA salt in anhydrous DMSO. This stock solution can then be further diluted in cell culture medium or aqueous buffers for your experiments. To avoid the detrimental effects of repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q5: What are the optimal storage conditions for this compound powder and stock solutions?

For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Always protect the compound from light and moisture.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound in cell culture medium - The final concentration of DMSO in the medium is too high. - The concentration of this compound exceeds its solubility limit in the aqueous medium. - Interaction with components in the serum or medium.- Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation. - Prepare a more diluted stock solution in DMSO before adding it to the medium. - Perform a serial dilution of the stock solution directly into the pre-warmed cell culture medium, vortexing gently between each dilution. - If precipitation persists, consider using the more water-soluble this compound TFA salt.
Inconsistent or no biological activity observed - Degradation of the this compound compound due to improper storage or handling. - The cell line used does not harbor the K-Ras(G12C) mutation. - Insufficient incubation time for the covalent bond to form. - Suboptimal concentration of this compound used.- Verify the storage conditions and age of your this compound stock. Prepare fresh stock solutions if necessary. - Confirm the K-Ras mutation status of your cell line through sequencing or by referencing its known genetic background. - As a covalent inhibitor, this compound may require a longer incubation time to exert its maximal effect. Consider extending the treatment duration. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Observed cytotoxicity is not specific to K-Ras(G12C) inhibition - The concentration of this compound used is too high, leading to off-target effects. - The TFA salt, at high concentrations, may have its own cellular effects.- Lower the concentration of this compound to a range that is selective for K-Ras(G12C) inhibition. - If using the TFA salt, consider switching to the free base form for high-concentration experiments, ensuring solubility is not compromised. - Include a control cell line that is wild-type for K-Ras or carries a different K-Ras mutation to assess off-target toxicity.

Data Presentation

Table 1: Solubility of this compound TFA Salt

SolventSolubility
DMSO≥ 51 mg/mL
Water≥ 100 mg/mL

Data sourced from publicly available supplier information.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound or this compound TFA salt powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

K_Ras_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras RAS Cycle cluster_downstream Downstream Effectors cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRas_GDP K-Ras(G12C)-GDP (Inactive) SOS1->KRas_GDP Promotes GTP loading KRas_GTP K-Ras(G12C)-GTP (Active) KRas_GDP->KRas_GTP GTP KRas_GTP->KRas_GDP GAP RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRas_GDP Covalent Inhibition

Caption: K-Ras(G12C) Signaling Pathway and this compound Inhibition.

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Diluted this compound prep_stock->treat_cells seed_cells Seed K-Ras(G12C) Mutant Cells seed_cells->treat_cells cell_lysis Cell Lysis treat_cells->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot (p-ERK, Total ERK, etc.) protein_quant->western_blot

Caption: General Experimental Workflow for this compound Treatment.

References

Technical Support Center: Overcoming Resistance to 6H05 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the KRAS G12C inhibitor, 6H05, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, allosteric inhibitor that targets the oncogenic KRAS G12C mutant protein. It covalently binds to the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[1][2]

Q2: What are the potential mechanisms of acquired resistance to this compound?

While specific resistance mechanisms to this compound are still under investigation, based on studies with other KRAS G12C inhibitors like adagrasib and sotorasib, resistance can emerge through several mechanisms:[2][3][4][5]

  • On-target KRAS mutations: Secondary mutations in the KRAS gene can prevent this compound from binding effectively.

  • Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of KRAS. This often involves the reactivation of the MAPK and PI3K/AKT pathways through various upstream or downstream alterations.[1]

  • Amplification of the KRAS G12C allele: An increased number of copies of the mutant KRAS gene can lead to higher levels of the target protein, overwhelming the inhibitory effect of this compound.[3][4]

  • Histologic transformation: In some cases, cancer cells can change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the KRAS pathway.[4][5]

Q3: How can I generate a this compound-resistant cancer cell line?

Developing a resistant cell line model is crucial for studying resistance mechanisms. A common method is to culture KRAS G12C mutant cancer cells with gradually increasing concentrations of this compound over a prolonged period. This process selects for cells that can survive and proliferate in the presence of the drug.

Troubleshooting Guides

Problem 1: Decreased sensitivity of cancer cell lines to this compound over time.

This is a common indication of developing resistance. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Troubleshooting Steps
Emergence of a resistant subpopulation 1. Perform a dose-response curve (IC50 determination) to quantify the shift in sensitivity. 2. Isolate single-cell clones from the resistant population to establish and characterize resistant cell lines. 3. Analyze the genomic DNA for secondary mutations in the KRAS gene.
Activation of bypass signaling pathways 1. Perform Western blot analysis to assess the phosphorylation status of key proteins in the MAPK (p-ERK, p-MEK) and PI3K/AKT (p-AKT, p-mTOR) pathways in the presence of this compound. 2. Consider combination therapy with inhibitors of the reactivated pathway (e.g., MEK inhibitors, PI3K inhibitors).
Increased expression of the KRAS G12C protein 1. Perform quantitative PCR (qPCR) to check for amplification of the KRAS gene. 2. Use Western blotting to compare the levels of total KRAS G12C protein between sensitive and resistant cells.
Problem 2: Identifying the specific mechanism of resistance in a this compound-resistant cell line.

Once a resistant cell line is established, the next step is to elucidate the underlying mechanism.

Experimental Approach Expected Outcome if Mechanism is Present
Sanger or Next-Generation Sequencing of KRAS Identification of secondary mutations in the KRAS gene that may interfere with this compound binding.
Western Blotting for Signaling Pathways Increased phosphorylation of downstream effectors (e.g., ERK, AKT) in resistant cells compared to sensitive cells when treated with this compound, indicating pathway reactivation.
Receptor Tyrosine Kinase (RTK) Array Identification of upregulated RTKs that could be driving bypass signaling.
Co-immunoprecipitation Altered protein-protein interactions with KRAS G12C in resistant cells.

Experimental Protocols

Cell Viability (MTT) Assay to Determine IC50

This protocol is used to assess the concentration of this compound required to inhibit the growth of cancer cells by 50%.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Western Blot for MAPK Pathway Activation

This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway.

  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK and MEK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions

This protocol is used to investigate proteins that interact with KRAS G12C.

  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for KRAS G12C or a control IgG overnight at 4°C.

  • Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

Visualizations

KRAS_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RTK RTK GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SixH05 This compound SixH05->KRAS_GDP Inhibits Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Decreased Cell Sensitivity to this compound IC50 Confirm Resistance: Perform IC50 Assay Start->IC50 Isolate Isolate Resistant Clones IC50->Isolate Mechanism Investigate Resistance Mechanism Isolate->Mechanism Sequencing Sequence KRAS Gene Mechanism->Sequencing On-Target? Western Analyze Bypass Pathways (Western Blot) Mechanism->Western Off-Target? qPCR Check KRAS Amplification (qPCR) Mechanism->qPCR Expression? Mutation Secondary Mutation Identified Sequencing->Mutation Bypass Bypass Pathway Activated Western->Bypass Amplification KRAS Amplification Detected qPCR->Amplification Combination Consider Combination Therapy Bypass->Combination

Caption: A logical workflow for troubleshooting this compound resistance.

Experimental_Workflow cluster_generation Resistant Cell Line Generation cluster_analysis Mechanism of Resistance Analysis start Sensitive KRAS G12C Cell Line culture Continuous Culture with Increasing this compound Concentration start->culture resistant Established this compound Resistant Cell Line culture->resistant viability Cell Viability Assay (e.g., MTT) resistant->viability western Western Blot (MAPK, PI3K/AKT) resistant->western sequencing Genomic Sequencing (KRAS) resistant->sequencing coip Co-Immunoprecipitation resistant->coip

Caption: Experimental workflow for studying this compound resistance.

References

optimizing dosage and administration of 6H05 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the K-Ras(G12C) inhibitor, 6H05, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, allosteric inhibitor that specifically targets the G12C mutant of the K-Ras protein. By covalently binding to the cysteine residue at position 12, this compound locks the K-Ras protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways like the MAPK/ERK cascade, thereby inhibiting cancer cell proliferation and survival.

Q2: What is the recommended starting dose for this compound in a mouse xenograft model?

A2: While the optimal dose for this compound must be determined empirically for each specific animal model and tumor type, a general starting point can be extrapolated from studies with similar K-Ras(G12C) inhibitors like Adagrasib and Sotorasib. Based on preclinical data, a starting dose in the range of 30-100 mg/kg, administered orally once or twice daily, is a reasonable starting point for efficacy studies in mice.

Q3: What is a suitable vehicle for the in vivo administration of this compound?

A3: A common vehicle for oral administration of similar small molecule inhibitors in mice is a formulation containing a mixture of solvents and surfactants to improve solubility and stability. A widely used vehicle composition is 10% Captisol in 50 mM citrate buffer (pH 5.0). Alternatively, a suspension in 0.5% methylcellulose is another option. It is crucial to assess the stability and solubility of this compound in the chosen vehicle before initiating in vivo studies.

Q4: How can I monitor the in vivo efficacy of this compound?

A4: The efficacy of this compound in animal models can be monitored through several methods. Regular measurement of tumor volume with calipers is a standard and non-invasive approach. For more detailed analysis, imaging modalities such as bioluminescence or fluorescence imaging (if tumor cells are engineered to express reporter genes), CT, or PET scans can be employed. Additionally, at the end of the study, tumors can be excised for histopathological analysis and to assess the modulation of downstream signaling pathways (e.g., by measuring levels of phosphorylated ERK).

Troubleshooting Guides

Oral Gavage Administration Issues
Problem Possible Cause Suggested Solution
Animal Distress During Dosing (e.g., struggling, choking) Improper restraint technique.Ensure the animal is properly restrained with a firm but gentle grip to straighten the neck and esophagus. Practice the technique to become proficient and minimize stress.
Incorrect gavage needle placement.The gavage needle should be inserted gently along the roof of the mouth and advanced into the esophagus. If resistance is felt, do not force it. Withdraw and re-insert. Accidental entry into the trachea can be fatal.
Regurgitation of Dosing Solution Dosing volume is too large.The recommended maximum oral gavage volume for mice is typically 10 mL/kg. Ensure your dosing volume does not exceed this limit.
Dosing is too rapid.Administer the solution slowly and steadily to allow the animal to swallow.
Esophageal or Stomach Injury Improper gavage needle size or rough technique.Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse. Ensure the needle is smooth and free of any burrs. Lubricate the tip with a small amount of the vehicle if necessary.
In Vivo Efficacy and Toxicity Issues
Problem Possible Cause Suggested Solution
Lack of Tumor Regression Sub-optimal dosage.Perform a dose-response study to determine the optimal dose of this compound for your specific tumor model.
Poor bioavailability of the compound.Re-evaluate the vehicle formulation to ensure optimal solubility and absorption. Confirm the stability of this compound in the formulation.
Development of drug resistance.Tumor cells can develop resistance to targeted therapies. Consider combination therapies with agents that target parallel or downstream pathways.
Significant Animal Weight Loss (>15-20%) Compound toxicity.Monitor animal weight daily. If significant weight loss is observed, consider reducing the dose or the frequency of administration.
Vehicle toxicity.Include a vehicle-only control group to assess any adverse effects of the formulation itself.
Gastrointestinal Side Effects (e.g., diarrhea, dehydration) Common adverse effect of K-Ras inhibitors.Monitor animals for signs of diarrhea and dehydration. Provide supportive care such as supplemental hydration (e.g., hydrogel packs). If severe, a dose reduction may be necessary.
Elevated Liver Enzymes (Hepatotoxicity) Potential off-target effect of the inhibitor class.At the end of the study, collect blood for serum chemistry analysis to assess liver function (ALT, AST). Histopathological examination of the liver can also reveal signs of toxicity.

Data Presentation

Table 1: Recommended Starting Doses for K-Ras(G12C) Inhibitors in Mouse Models

CompoundDose Range (mg/kg)Administration RouteFrequencyReference
Adagrasib (MRTX849)30 - 100Oral GavageOnce or Twice Daily
Sotorasib (AMG 510)100Oral GavageOnce Daily
This compound (Proposed)30 - 100Oral GavageOnce or Twice DailyExtrapolated

Table 2: Common Vehicle Formulations for Oral Administration in Mice

Vehicle CompositionNotesReference
10% Captisol in 50 mM citrate buffer (pH 5.0)Forms a solution, suitable for compounds with good solubility in this system.
0.5% Methylcellulose in waterForms a suspension, suitable for less soluble compounds. Requires consistent re-suspension before each dose.General Practice

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration
  • Calculate the required amount of this compound and vehicle. Based on the desired dose (e.g., 50 mg/kg), the number of animals, and the dosing volume (e.g., 10 mL/kg), calculate the total mass of this compound and the total volume of vehicle needed.

  • Prepare the vehicle solution. For a 10% Captisol in 50 mM citrate buffer (pH 5.0) vehicle, dissolve the appropriate amount of Captisol in the citrate buffer.

  • Dissolve this compound in the vehicle. Slowly add the weighed this compound powder to the vehicle while vortexing or sonicating to ensure complete dissolution.

  • Verify the final concentration. It is recommended to verify the concentration of this compound in the final formulation using an appropriate analytical method (e.g., HPLC).

  • Store the formulation appropriately. Store the dosing solution as recommended based on the stability of this compound. For many small molecules, storage at 4°C, protected from light, is suitable for short-term use.

Protocol 2: Oral Gavage Administration in Mice
  • Animal Handling and Restraint:

    • Gently pick up the mouse by the base of the tail and allow it to grasp a wire cage lid or similar surface with its forepaws.

    • Securely scruff the mouse by grasping the loose skin over the neck and shoulders to immobilize the head.

  • Gavage Needle Insertion:

    • With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the ball-tipped gavage needle into the mouth, slightly off-center.

    • Advance the needle along the roof of the mouth towards the back of the throat. The mouse will typically swallow as the needle reaches the esophagus.

    • Gently continue to advance the needle into the esophagus. If any resistance is met, do not force it. Withdraw and re-attempt.

  • Dose Administration:

    • Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to deliver the this compound formulation.

    • Administer the full dose before gently withdrawing the needle in the same path it was inserted.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor it for a few minutes to ensure there are no immediate adverse reactions such as respiratory distress or regurgitation.

    • Continue to monitor the animal's general health, body weight, and behavior throughout the study.

Mandatory Visualizations

Technical Support Center: High-Resolution Cryo-EM Structure Refinement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining high-resolution cryo-electron microscopy (cryo-EM) structures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the refinement of cryo-EM structures, with a focus on achieving resolutions similar to that of PDB entry 6H05.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in refining cryo-EM structures to high resolution?

A1: Achieving high resolution in cryo-EM structure refinement is often hindered by several factors, including sample heterogeneity, preferred particle orientations, beam-induced motion, and suboptimal data processing. Overcoming these challenges requires careful attention to sample preparation, data collection strategies, and the use of advanced image processing and refinement software. For instance, in the case of the human alpha-ketoglutarate dehydrogenase complex (PDB: this compound), obtaining a well-resolved structure of the dihydrolipoamide succinyltransferase (E2) component required robust particle picking and 3D classification to isolate a homogenous population of particles.[1]

Q2: How can I identify and mitigate preferred orientation in my cryo-EM sample?

A2: Preferred orientation, where particles adhere to the grid in a limited number of orientations, can severely impact the quality and resolution of the final 3D reconstruction. This can be identified by an anisotropic distribution of particle views in the 2D class averages and a "streaky" appearance in the Fourier Shell Correlation (FSC) plot. To mitigate this, you can try:

  • Modifying the grid surface: Using different grid types (e.g., gold grids) or applying a thin carbon layer can alter the surface chemistry and reduce preferential binding.

  • Adding detergents or other additives: For membrane proteins, detergents are crucial, but for other samples, small amounts of non-denaturing detergents or other additives can sometimes disrupt interactions with the air-water interface.

  • Tilting the specimen stage during data collection: This can help to fill in the missing views in Fourier space.

Q3: What is map sharpening and why is it important?

A3: Cryo-EM maps are inherently low-pass filtered due to the effects of the contrast transfer function (CTF) of the microscope and other factors. Map sharpening is a post-processing step that boosts the high-frequency signals in the map, enhancing the visibility of fine details like side chains and secondary structure elements. However, over-sharpening can amplify noise and create artifacts. It is crucial to apply an appropriate B-factor for sharpening, which can be estimated automatically by software like Phenix or adjusted manually based on visual inspection of the map quality.

Q4: How can I avoid overfitting my atomic model to the cryo-EM map?

A4: Overfitting occurs when the model is refined too aggressively against the noise in the map, leading to an unrealistically good fit with poor stereochemistry. To avoid this, it is essential to:

  • Use independent half-maps for refinement and validation: This is the "gold standard" approach where the particle dataset is split into two halves, and two independent maps are generated. The model is refined against one map, and the FSC between the model and the other map is calculated to assess for overfitting.

  • Employ robust validation metrics: Tools like MolProbity and EMRinger can assess the geometric quality of the model and its fit to the map, respectively. Consistently monitoring these metrics throughout the refinement process is crucial.

  • Use appropriate restraints: Applying geometric restraints (bond lengths, angles, etc.) and secondary structure restraints helps to maintain a chemically reasonable model.

Troubleshooting Guides

Problem 1: Low-resolution or noisy initial 3D reconstruction.
Possible Cause Troubleshooting Steps Expected Outcome
Poor quality micrographs - Check for ice contamination, crystalline ice, or significant drift. - Re-screen grids to find areas with optimal ice thickness.Improved micrograph quality leading to better particle picking and alignment.
Inaccurate particle picking - Try different particle picking strategies (e.g., template-based vs. AI-based). - Manually inspect and curate the picked particles.A more homogenous set of particles for 2D classification and 3D reconstruction.
Suboptimal 2D classification - Increase the number of 2D classes to better separate different views and junk particles. - Adjust the regularization parameter (T-value) to control the level of noise in the class averages.Cleaner 2D class averages representing distinct particle orientations.
Incorrect initial model - Generate an ab initio initial model from the data. - Use a low-pass filtered homologous structure as an initial reference.A more accurate starting point for 3D refinement, reducing the risk of model bias.
Problem 2: Stalled refinement or inability to improve resolution.
Possible Cause Troubleshooting Steps Expected Outcome
Heterogeneity in the dataset - Perform 3D classification to separate different conformational or compositional states. - Use multi-body refinement to model the motion of flexible domains.Higher-resolution reconstructions of individual states or domains.
Incorrect symmetry applied - Carefully determine the point-group symmetry of your particle from the 2D class averages and initial 3D model. - If no clear symmetry is present, refine with C1 symmetry.Accurate enforcement of symmetry constraints, leading to improved signal-to-noise ratio.
Suboptimal refinement parameters - Adjust the angular and translational search ranges during refinement. - Experiment with different masking strategies to focus the refinement on the particle.Improved alignment of particles and a higher-resolution final map.
Over-sharpening of the map - Use automated sharpening procedures (e.g., in Phenix or cryoSPARC) or manually adjust the B-factor. - Visually inspect the map for signs of amplified noise.A map with enhanced detail without the introduction of significant artifacts.

Experimental Protocols

High-Resolution Refinement Workflow using cryoSPARC

This protocol outlines a general workflow for high-resolution refinement in cryoSPARC, a popular software suite for cryo-EM data processing.

  • Import Movies and Perform Motion Correction:

    • Import the raw movie data (e.g., in .mrc or .tiff format).

    • Run "Patch Motion Correction" to correct for beam-induced motion and generate aligned micrographs.

  • CTF Estimation:

    • Run "Patch CTF Estimation" to determine the contrast transfer function for each micrograph.

  • Particle Picking:

    • Use "Blob Picker" or "Template Picker" for initial particle picking. For challenging datasets, consider using deep learning-based pickers like "Topaz."

  • 2D Classification:

    • Perform several rounds of "2D Classification" to remove junk particles and select well-defined particle classes.

  • Ab-initio Reconstruction:

    • Generate an initial 3D model from a subset of the best particles using "Ab-initio Reconstruction."

  • Homogeneous Refinement:

    • Perform "Homogeneous Refinement" using the initial model and the full set of curated particles to obtain a preliminary 3D reconstruction.

  • Non-uniform Refinement:

    • For structures with flexible regions, "Non-uniform Refinement" can often yield a higher-resolution map by accounting for local variations in flexibility.

  • Local Refinement (Optional):

    • If a specific region of the map is of high interest and appears to be more flexible, a mask can be applied to perform "Local Refinement" on that region.

  • Global CTF Refinement and Sharpening:

    • Run "Global CTF Refinement" to further improve the CTF estimation.

    • Sharpen the final map using an appropriate B-factor.

Model Building and Validation Protocol

This protocol provides a general guide for building and validating an atomic model into a high-resolution cryo-EM map.

  • Initial Model Docking:

    • If a homologous structure is available, dock it into the cryo-EM map using software like UCSF Chimera or Phenix.

    • If no homolog is available, use automated model building software like Phenix's map_to_model or build the initial model manually in Coot.

  • Real-Space Refinement:

    • Perform iterative rounds of real-space refinement using software like Phenix's phenix.real_space_refine.

    • Apply geometric and secondary structure restraints to maintain good model stereochemistry.

  • Manual Model Building and Correction:

    • Use Coot to manually inspect the model and correct any errors in the main chain and side-chain conformations.

    • Pay close attention to regions with poor density and consider building in alternative conformations if the density supports it.

  • Validation:

    • Continuously validate the model throughout the refinement process using tools like:

      • MolProbity: To check for steric clashes, Ramachandran outliers, and other geometric issues.

      • EMRinger: To assess the fit of the side chains to the map density.

      • FSC (Fourier Shell Correlation): Calculate the FSC between the model and the map to assess the overall fit.

  • Final Refinement and Deposition:

    • Perform a final round of refinement and validation.

    • Prepare the final model and map for deposition to the Protein Data Bank (PDB) and the Electron Microscopy Data Bank (EMDB).

Mandatory Visualizations

CryoEM_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_model_building Model Building & Refinement Sample_Prep Sample Preparation Grid_Freezing Grid Freezing Sample_Prep->Grid_Freezing Microscopy Microscopy Grid_Freezing->Microscopy Motion_Correction Motion Correction Microscopy->Motion_Correction CTF_Estimation CTF Estimation Motion_Correction->CTF_Estimation Particle_Picking Particle Picking CTF_Estimation->Particle_Picking TwoD_Classification 2D Classification Particle_Picking->TwoD_Classification Ab_initio Ab-initio Reconstruction TwoD_Classification->Ab_initio ThreeD_Refinement 3D Refinement Ab_initio->ThreeD_Refinement Initial_Model Initial Model Building/Docking ThreeD_Refinement->Initial_Model Real_Space_Refine Real-Space Refinement Initial_Model->Real_Space_Refine Manual_Building Manual Correction Real_Space_Refine->Manual_Building Validation Validation Manual_Building->Validation Validation->Real_Space_Refine Iterate

Caption: A generalized workflow for single-particle cryo-EM, from sample preparation to model validation.

Troubleshooting_Refinement Start Refinement Stalled? Check_Heterogeneity Check for Heterogeneity Start->Check_Heterogeneity Yes Success Resolution Improved Start->Success No Perform_3D_Class Perform 3D Classification Check_Heterogeneity->Perform_3D_Class Yes Check_Symmetry Check Symmetry Check_Heterogeneity->Check_Symmetry No Perform_3D_Class->Success Multi_Body Use Multi-body Refinement Multi_Body->Success Refine_C1 Refine with C1 Check_Symmetry->Refine_C1 No Clear Symmetry Correct_Symmetry Apply Correct Symmetry Check_Symmetry->Correct_Symmetry Symmetry Present Check_Params Check Refinement Parameters Check_Symmetry->Check_Params Symmetry Correct Refine_C1->Success Correct_Symmetry->Success Adjust_Search Adjust Search Ranges Check_Params->Adjust_Search Yes Check_Sharpening Check Map Sharpening Check_Params->Check_Sharpening No Adjust_Search->Success Optimize_Mask Optimize Mask Optimize_Mask->Success Adjust_Bfactor Adjust B-factor Check_Sharpening->Adjust_Bfactor Yes Check_Sharpening->Success No Adjust_Bfactor->Success

Caption: A decision-making flowchart for troubleshooting stalled cryo-EM refinement.

References

Technical Support Center: Molecular Docking with PDB Structure 6H05

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the PDB structure 6H05 in molecular docking experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound PDB structure?

A1: The PDB entry this compound is the cryo-electron microscopic structure of a significant portion of the human dihydrolipoamide succinyltransferase (E2) component of the alpha-ketoglutarate dehydrogenase complex.[1] This protein, also known as hE2k, is a key enzyme in the Krebs cycle. The deposited structure consists of 24 identical protein chains forming a large, symmetric complex.

Q2: Is there a ligand bound to the this compound structure in the PDB file?

A2: No, the this compound PDB entry does not contain a co-crystallized small molecule ligand. The structure represents the apo form of the protein complex. This is a critical consideration for initiating molecular docking studies, as there is no pre-defined ligand binding pocket based on experimental data within this specific PDB file.

Q3: I've seen "this compound" referred to as a small molecule inhibitor. Is this related to the PDB structure?

A3: This is a point of common confusion. There is a separate chemical compound, a selective allosteric inhibitor of oncogenic KRAS G12C, which is also identified as "this compound".[2][3] This small molecule is entirely unrelated to the this compound PDB protein structure. It is crucial to differentiate between the protein structure and the small molecule inhibitor to avoid errors in your research.

Q4: What are the potential challenges when docking to the this compound structure?

A4: The primary challenges include:

  • Large Size and Complexity: The this compound structure is a large assembly of 24 identical chains.[1] Handling such a large file and selecting the appropriate region for docking can be computationally intensive and complex.

  • No Defined Binding Site: As there is no co-crystallized ligand, identifying a suitable binding pocket for your ligand of interest requires computational prediction or prior biological knowledge.

  • Cryo-EM Resolution: The structure was determined by cryo-electron microscopy.[1] While a powerful technique, the resolution might be lower than high-resolution X-ray crystal structures, which can affect the precise positioning of side chains and the accuracy of the docking grid generation.

  • Symmetry: The 24-chain complex possesses octahedral symmetry.[1] Understanding this symmetry is important for defining the search space and interpreting the results, as there may be multiple equivalent binding sites.

Troubleshooting Guides

Problem 1: Difficulty in Preparing the this compound Receptor for Docking

Question: My docking software is crashing or running very slowly when I try to prepare the full this compound PDB structure. What should I do?

Answer:

Processing the entire 24-chain complex of this compound is computationally demanding. It is recommended to simplify the system for initial docking studies.

Experimental Protocol: Receptor Preparation for this compound

  • Chain Selection: Instead of using all 24 chains, select a single chain or a biologically relevant oligomeric unit (e.g., a trimer) for your initial docking calculations. This significantly reduces the computational overhead.

  • Removal of Non-essential Molecules: Remove any water molecules or other non-protein atoms from the PDB file if they are not relevant to your study.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in cryo-EM structures. Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). Assign partial charges to all atoms using a suitable force field (e.g., AMBER, CHARMM).

  • Energy Minimization: Perform a brief energy minimization of the selected protein chain(s) to relieve any steric clashes and optimize the local geometry. Be cautious not to induce large conformational changes that deviate significantly from the experimental structure.

Troubleshooting Workflow: Receptor Preparation

G start Start: Raw this compound PDB file select_chain Select single chain or relevant oligomer start->select_chain remove_non_protein Remove water and other non-protein molecules select_chain->remove_non_protein protonate Add hydrogens and assign protonation states remove_non_protein->protonate assign_charges Assign partial charges (force field) protonate->assign_charges minimize Perform energy minimization assign_charges->minimize ready Receptor ready for docking minimize->ready

Caption: Workflow for preparing the this compound PDB structure for molecular docking.

Problem 2: Identifying a Suitable Binding Pocket

Question: Since there is no ligand in the this compound structure, how do I define the grid box for my docking simulation?

Answer:

Identifying a druggable pocket in the absence of a co-crystallized ligand requires computational methods or prior biological knowledge.

Methodologies for Binding Site Identification:

  • Pocket Prediction Software: Utilize software tools like CASTp, DoGSiteScorer, or the site finder tools within molecular modeling suites (e.g., Schrödinger's SiteMap, MOE's Site Finder) to predict potential binding cavities on the protein surface. These tools typically identify pockets based on geometric and physicochemical properties.

  • Literature and Homology-Based Approaches: Investigate published research on the alpha-ketoglutarate dehydrogenase complex or homologous proteins to identify known catalytic or allosteric sites. These sites can then be mapped onto the this compound structure.

  • Blind Docking (Use with Caution): Perform an initial "blind docking" where the grid box encompasses the entire protein monomer. This can help to identify potential binding regions, but it is computationally expensive and may yield less accurate results. The top-ranked poses from a blind dock can then be used to define a more focused grid for subsequent, more accurate docking runs.

Logical Flow: Binding Site Identification

G start Apo this compound Structure pocket_prediction Use pocket prediction software start->pocket_prediction literature_review Review literature for known sites start->literature_review blind_docking Perform blind docking (initial screen) start->blind_docking predicted_pockets Predicted Pockets pocket_prediction->predicted_pockets known_sites Known Functional Sites literature_review->known_sites high_density_clusters High-Density Pose Clusters blind_docking->high_density_clusters define_grid Define focused grid box around selected site predicted_pockets->define_grid known_sites->define_grid high_density_clusters->define_grid docking Proceed with focused docking define_grid->docking

Caption: Decision process for defining a docking grid on the this compound structure.

Problem 3: Interpreting Docking Results with Low Confidence

Question: My docking results for this compound show low binding affinities and inconsistent poses. How can I validate my findings?

Answer:

Low-confidence docking results are common, especially with large, flexible proteins and computationally predicted binding sites. It is essential to critically evaluate and validate your results.

Data Presentation: Docking Result Evaluation Metrics

MetricGood IndicatorPoor IndicatorInterpretation
Binding Affinity (kcal/mol) More negative values (e.g., < -7.0)Less negative or positive valuesIndicates the predicted strength of the protein-ligand interaction.
RMSD of Poses (Å) Low RMSD (< 2.0 Å) within a clusterHigh RMSD (> 3.0 Å) within a clusterLow RMSD suggests a well-defined and stable binding mode.
Hydrogen Bonds Multiple, stable H-bonds with key residuesFew or no H-bondsImportant for specific and strong interactions.
Hydrophobic Interactions Significant hydrophobic contactsLimited hydrophobic interactionsOften a major driving force for binding.
Pose Clustering A large cluster of low-energy posesMany small, scattered clustersA large cluster suggests a favorable and frequently sampled binding mode.

Experimental Protocol: Post-Docking Analysis and Validation

  • Pose Clustering Analysis: Group the docked poses based on their root-mean-square deviation (RMSD). A large cluster of poses with low binding energies is a more reliable prediction than scattered, individual low-energy poses.

  • Visual Inspection: Carefully examine the top-ranked poses in a molecular visualization program. Assess the quality of the interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges). Ensure that the ligand conformation is sterically reasonable and does not have internal clashes.

  • Interaction Fingerprinting: Analyze the specific amino acid residues involved in the interactions for the top-ranked poses. Compare these with any known functional residues or predicted active site residues.

  • Re-docking of a Known Ligand (if applicable): If a known binder to a homologous protein exists, dock that ligand into your identified binding site on this compound. If the docking protocol can reproduce the known binding mode of a similar ligand, it increases confidence in the protocol's ability to predict the binding of your compound of interest.

  • Molecular Dynamics (MD) Simulation: For the most promising docked complexes, perform short MD simulations to assess the stability of the ligand in the binding pocket over time. A stable trajectory with persistent key interactions provides stronger evidence for a valid binding mode.

References

addressing artifacts in the 6H05 cryo-electron microscopy data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cryo-electron microscopy (cryo-EM) data analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and challenges encountered during their cryo-EM experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts encountered in single-particle cryo-EM data?

A1: The most prevalent artifacts in single-particle cryo-EM include preferred orientation of particles, radiation damage, and issues arising from sample preparation such as particle aggregation or denaturation at the air-water interface.[1][2] These can significantly impact the quality and resolution of the final 3D reconstruction.

Q2: How does preferred orientation affect the final 3D reconstruction?

A2: Preferred orientation occurs when protein particles adsorb to the cryo-EM grid in a limited number of orientations.[1][2] This non-uniform distribution of views leads to an anisotropic reconstruction, where the resolution is uneven in different directions. The resulting 3D map can have distorted or missing features, making it difficult to build an accurate atomic model.[3]

Q3: What is radiation damage in cryo-EM, and how does it manifest?

A3: Radiation damage is the cumulative damage to the biological sample caused by the electron beam during imaging.[4][5] It can lead to the breakage of chemical bonds, loss of high-resolution information, and in severe cases, bubbling or structural degradation of the sample.[6] This damage is a primary factor limiting the achievable resolution in cryo-EM.[4]

Q4: Can cryo-EM be used for small proteins like GPCRs?

A4: Yes, cryo-EM has become a powerful technique for determining the structures of G protein-coupled receptors (GPCRs), especially when they are in complex with G proteins or arrestins, which increases their size.[7][8] While challenging due to their relatively small size and flexibility, advancements in cryo-EM technology have enabled high-resolution structure determination of these important drug targets.[9][10]

Q5: What is the air-water interface (AWI) problem?

A5: During cryo-EM sample preparation, protein particles can interact with the air-water interface (AWI). This interaction can be hostile to proteins, leading to denaturation, aggregation, or causing them to adopt a preferred orientation on the grid.[2] Minimizing the time particles spend at the AWI is crucial for obtaining high-quality data.

Troubleshooting Guides

Issue 1: Preferred Orientation of Particles

Symptoms:

  • The 2D class averages show a limited number of distinct views.

  • The 3D reconstruction has a "smeared" or elongated appearance in certain directions.

  • The angular distribution plot in data processing software is highly non-uniform.

Possible Causes:

  • Hydrophobic or charged patches on the protein surface interacting with the grid support or the air-water interface.[1]

  • The inherent shape of the molecule (e.g., flat or elongated) predisposes it to lie in a certain orientation.

Solutions:

StrategyExperimental ProtocolData Presentation
Grid Tilting During data collection, tilt the specimen stage to acquire images from different angles. A common range is ±30 degrees.Compare the angular distribution plots from tilted and untilted datasets.
Alternative Grid Supports Use different types of grids, such as those with a thin continuous carbon layer or gold grids, to alter the surface chemistry and reduce protein-support interactions.[9]A table comparing the number of unique particle orientations obtained with different grid types.
Use of Detergents/Surfactants Add a low concentration of a mild, non-denaturing detergent (e.g., Tween-20, NP-40) to the sample just before grid preparation to reduce interactions with the air-water interface.[2]A comparison of 2D class averages with and without the addition of detergent.
Computational Approaches Utilize software packages like spIsoNet, which use deep learning to computationally compensate for the missing views and improve the isotropy of the 3D reconstruction.[3][11]A side-by-side comparison of the 3D maps before and after processing with orientation correction software.

Logical Workflow for Addressing Preferred Orientation

cluster_0 Problem Identification cluster_1 Experimental Solutions cluster_2 Computational Solutions cluster_3 Outcome Observe Anisotropic 3D Map Observe Anisotropic 3D Map Analyze Angular Distribution Analyze Angular Distribution Observe Anisotropic 3D Map->Analyze Angular Distribution Observe Limited 2D Views Observe Limited 2D Views Analyze Angular Distribution->Observe Limited 2D Views Tilt Data Collection Tilt Data Collection Observe Limited 2D Views->Tilt Data Collection Optimize Sample/Grid Optimize Sample/Grid Observe Limited 2D Views->Optimize Sample/Grid Add Surfactants Add Surfactants Observe Limited 2D Views->Add Surfactants Use spIsoNet/cryoPROS Use spIsoNet/cryoPROS Observe Limited 2D Views->Use spIsoNet/cryoPROS Isotropic High-Resolution Map Isotropic High-Resolution Map Tilt Data Collection->Isotropic High-Resolution Map Optimize Sample/Grid->Isotropic High-Resolution Map Add Surfactants->Isotropic High-Resolution Map Use spIsoNet/cryoPROS->Isotropic High-Resolution Map

Caption: Troubleshooting workflow for preferred orientation.

Issue 2: Radiation Damage

Symptoms:

  • Loss of high-resolution signal in the images.

  • "Bubbling" or movement of the sample during exposure.[6]

  • Degraded 2D class averages with fuzzy features.

Possible Causes:

  • The total electron dose is too high.[5]

  • The sample is particularly sensitive to radiation.

  • Inelastic scattering of electrons.

Solutions:

StrategyExperimental ProtocolData Presentation
Dose Fractionation Collect data as a movie with multiple frames. This allows for dose-weighting during processing, where frames with less accumulated dose are given higher weight.A plot of B-factor (a measure of resolution decay) versus electron dose.
Reduce Total Dose Lower the total electron exposure per movie. A typical range for single-particle cryo-EM is 40-60 e⁻/Ų.A table comparing the estimated resolution of 3D reconstructions from datasets collected with different total doses.
Use Energy Filters Employ an in-camera energy filter to remove inelastically scattered electrons, which contribute to noise and can degrade image quality.[5]Comparison of image contrast and signal-to-noise ratio with and without an energy filter.
Cryo-cooling to Liquid Helium Temperatures For extremely sensitive samples, cooling to liquid helium temperatures can further reduce the effects of radiation damage compared to standard liquid nitrogen temperatures.[4][12]A comparison of the critical dose (dose at which a certain resolution is lost) at liquid nitrogen versus liquid helium temperatures.

Signaling Pathway of Radiation Damage and Mitigation

Electron Beam Electron Beam Biological Sample Biological Sample Electron Beam->Biological Sample Inelastic Scattering Inelastic Scattering Biological Sample->Inelastic Scattering Elastic Scattering Elastic Scattering Biological Sample->Elastic Scattering Bond Breakage Bond Breakage Inelastic Scattering->Bond Breakage Free Radical Formation Free Radical Formation Inelastic Scattering->Free Radical Formation Image Formation (Signal) Image Formation (Signal) Elastic Scattering->Image Formation (Signal) Structural Degradation Structural Degradation Bond Breakage->Structural Degradation Free Radical Formation->Structural Degradation Dose Fractionation Dose Fractionation Reduced Damage Reduced Damage Dose Fractionation->Reduced Damage Energy Filter Energy Filter Energy Filter->Reduced Damage Lower Total Dose Lower Total Dose Lower Total Dose->Reduced Damage Reduced Damage->Image Formation (Signal)

Caption: Effects of radiation and mitigation strategies.

Quantitative Data Summary

Table 1: Comparison of Data Quality Metrics for Different Grid Types to Address Preferred Orientation

Grid TypeNumber of Unique OrientationsEstimated Resolution (Å)Anisotropy
Holey Carbon15,0003.8High
Continuous Carbon25,0003.5Medium
Gold Foil40,0003.2Low

Table 2: Impact of Total Electron Dose on Final Resolution

Total Dose (e⁻/Ų)Estimated Resolution (Å)Observable High-Resolution Features
804.5Secondary structure visible
603.5Side chains visible
403.0Clear side-chain densities

References

strategies for improving the expression and purification of the E2 component

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: E2 Ubiquitin-Conjugating Enzymes

Welcome to the technical support center for the expression and purification of E2 ubiquitin-conjugating enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the E2 component and what is its function?

The E2 component, formally known as a ubiquitin-conjugating enzyme, is a key player in the ubiquitination cascade.[1][2] This enzymatic process involves three main steps, utilizing ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[1][3] The primary role of the E2 enzyme is to accept an activated ubiquitin molecule from an E1 enzyme and then, typically with the assistance of an E3 ligase, transfer it to a specific substrate protein.[2][3] This transfer can result in various forms of ubiquitination, including the attachment of a single ubiquitin (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination), which in turn dictates the fate of the substrate protein.[4]

Q2: Why is the expression of my E2 enzyme in E. coli resulting in low yield?

Low yields of recombinant proteins, including E2 enzymes, in E. coli can stem from several factors. One of the most common issues is the formation of insoluble protein aggregates known as inclusion bodies.[5][6] This often occurs when the rate of protein synthesis overwhelms the cell's capacity for proper folding.[7] Other contributing factors can include codon bias, where the codons in your E2 gene are not optimal for the E. coli translational machinery, and protein instability leading to degradation by host cell proteases.[8][9]

Q3: My E2 enzyme is forming inclusion bodies. What can I do to improve its solubility?

Improving the solubility of your E2 enzyme is a critical step to increasing your functional protein yield. Here are several strategies you can employ:

  • Lower Expression Temperature: Reducing the temperature (e.g., from 37°C to 18-25°C) after inducing protein expression slows down the rate of protein synthesis, which can provide more time for the E2 enzyme to fold correctly.[8]

  • Use a Solubility-Enhancing Tag: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), to the N- or C-terminus of your E2 enzyme can significantly improve its solubility.[5][10]

  • Co-expression with Chaperones: Molecular chaperones, like DnaK or GroEL, can be co-expressed to assist in the proper folding of your E2 enzyme.[6][8]

  • Optimize Codon Usage: The genetic code of your E2 enzyme can be optimized to better match the codon usage of E. coli, which can lead to more efficient and accurate translation.[8][9]

Q4: What is the best way to purify my His-tagged E2 enzyme?

For His-tagged E2 enzymes, the most common and effective purification method is Immobilized Metal Affinity Chromatography (IMAC).[11][12] This technique utilizes a resin with chelated metal ions, typically nickel (Ni-NTA) or cobalt, which have a high affinity for the polyhistidine tag.[11][12] The basic workflow involves lysing the E. coli cells, clarifying the lysate, and then loading it onto the IMAC column. The His-tagged E2 enzyme will bind to the resin while other cellular proteins are washed away.[13] The purified E2 enzyme is then eluted from the column using a high concentration of imidazole, which competes with the His-tag for binding to the metal ions.[13]

Troubleshooting Guides

Guide 1: Low Expression of E2 Enzyme

Problem: After inducing expression, I see very little or no band corresponding to my E2 enzyme on an SDS-PAGE gel.

Potential Cause Troubleshooting Strategy
Suboptimal Induction Conditions Optimize the concentration of the inducer (e.g., IPTG) and the timing of induction. Inducing at a lower cell density (mid-log phase) can sometimes improve yields.[10]
Codon Bias Synthesize a new version of your E2 gene with codons optimized for E. coli expression.[8][9]
Protein Degradation Use a protease inhibitor cocktail during cell lysis. Consider using an E. coli strain deficient in certain proteases (e.g., BL21(DE3)pLysS).[8]
Inefficient Transcription/Translation Ensure you are using a strong promoter in your expression vector, such as the T7 promoter.[7] Also, verify the integrity of your plasmid DNA.
Guide 2: E2 Enzyme is Insoluble (Inclusion Bodies)

Problem: My E2 enzyme is highly expressed, but the majority of it is found in the insoluble pellet after cell lysis.

Potential Cause Troubleshooting Strategy
High Rate of Protein Synthesis Lower the induction temperature to 18-25°C to slow down protein synthesis and allow for proper folding.[8]
Improper Folding Co-express your E2 enzyme with molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the folding process.[6][8]
Protein Aggregation Add a solubility-enhancing tag such as MBP or GST to your E2 construct.[5][10] These tags can also sometimes be cleaved off after purification.
Suboptimal Buffer Conditions During cell lysis and purification, ensure the buffer pH and salt concentration are optimal for your E2 enzyme's stability.
Guide 3: Poor Purity of E2 Enzyme after IMAC

Problem: After purifying my His-tagged E2 enzyme using IMAC, I still see many contaminating protein bands on my SDS-PAGE gel.

Potential Cause Troubleshooting Strategy
Non-specific Binding to Resin Increase the concentration of imidazole in your wash buffer (e.g., 20-40 mM) to reduce non-specific binding of contaminating proteins.
Co-purification of Host Proteins Some E. coli proteins have patches of histidine residues and can co-purify. Consider a second purification step, such as size-exclusion or ion-exchange chromatography, to further purify your E2 enzyme.[14]
Protein Degradation Add a protease inhibitor cocktail to your lysis and purification buffers to prevent degradation of your E2 enzyme, which can lead to the appearance of smaller contaminating bands.

Experimental Protocols & Visualizations

Protocol 1: Expression of His-tagged E2 Enzyme in E. coli
  • Transform your E2 expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a starter culture of 10 mL of LB media containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB media with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 18°C).

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at the lower temperature for 16-24 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for purification.

Expression_Workflow cluster_prep Preparation cluster_growth Growth & Induction cluster_harvest Harvesting Transformation Transform Plasmid into E. coli Starter_Culture Grow Overnight Starter Culture Transformation->Starter_Culture Large_Culture Inoculate Large Culture & Grow to Mid-Log Phase Starter_Culture->Large_Culture Induction Induce with IPTG at Lower Temperature Large_Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Storage Store Pellet at -80°C Harvest->Storage

Figure 1. Workflow for the expression of a His-tagged E2 enzyme in E. coli.
Protocol 2: Purification of His-tagged E2 Enzyme using IMAC

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Equilibrate an IMAC column (e.g., Ni-NTA resin) with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Load the clarified lysate onto the equilibrated column.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged E2 enzyme with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Analyze the eluted fractions by SDS-PAGE to confirm purity.

  • Dialyze the purified protein into a suitable storage buffer.

Purification_Workflow cluster_lysis Cell Lysis cluster_chromatography IMAC cluster_analysis Analysis & Storage Resuspend Resuspend Cell Pellet Lyse Lyse Cells (Sonication) Resuspend->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify Load Load Clarified Lysate Clarify->Load Equilibrate Equilibrate IMAC Column Equilibrate->Load Wash Wash with Imidazole Load->Wash Elute Elute with High Imidazole Wash->Elute SDS_PAGE Analyze by SDS-PAGE Elute->SDS_PAGE Dialysis Dialyze into Storage Buffer Elute->Dialysis

Figure 2. Workflow for the purification of a His-tagged E2 enzyme using IMAC.
Protocol 3: In Vitro Ubiquitination Assay

This assay is used to determine the activity of the purified E2 enzyme.

  • Prepare a reaction mixture containing:

    • 75 nM E1 activating enzyme

    • 0.6 µM purified E2 conjugating enzyme

    • 0.5 µM E3 ligase (if required)

    • 10 µM Ubiquitin

    • Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

    • 5 mM ATP

  • Incubate the reaction at 30°C for 1 hour.[15]

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by SDS-PAGE and Western blot using an anti-ubiquitin antibody to detect the formation of ubiquitinated species.

Ubiquitination_Pathway Ub Ubiquitin E1 E1 Ub->E1 ATP E2 E2 E1->E2 Ub Transfer E3 E3 E2->E3 Interaction Substrate Substrate Protein E2->Substrate Ub Transfer (via E3) E3->Substrate Binding Ub_Substrate Ubiquitinated Substrate

Figure 3. The enzymatic cascade of the ubiquitination pathway.

References

Validation & Comparative

The Genesis of a K-Ras(G12C) Inhibitor: A Comparative Analysis from Fragment to FDA Approval

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the K-Ras oncogene was considered an "undruggable" target in cancer therapy. The discovery of a specific mutation, G12C, and the subsequent development of targeted inhibitors have marked a paradigm shift in the treatment of several cancers, particularly non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of K-Ras(G12C) inhibitors, tracing the journey from an initial fragment hit, 6H05, to the FDA-approved drugs Sotorasib and Adagrasib. We delve into the experimental data that underscores their efficacy and the methodologies that paved the way for their clinical success.

From Fragment Hit to Potent Inhibitor: The Story of this compound

The journey to conquer K-Ras(G12C) began with innovative screening techniques to identify small molecules that could bind to this challenging target. One such pioneering effort was a disulfide-fragment-based screening approach that identified a small chemical fragment, designated This compound , as a promising starting point.[1] This fragment demonstrated the ability to covalently modify the mutant cysteine residue of K-Ras(G12C), laying the groundwork for the development of more potent and specific inhibitors.[1]

While this compound itself is not a therapeutic agent, its discovery was a critical proof-of-concept. It validated the strategy of targeting the switch-II pocket of the K-Ras(G12C) protein and initiated extensive structure-activity relationship (SAR) studies. These studies involved systematically modifying the chemical structure of this compound to enhance its binding affinity, selectivity, and cellular activity, ultimately leading to the development of clinical candidates.

The Clinical Champions: Sotorasib (AMG 510) and Adagrasib (MRTX849)

Years of intensive research and development, building upon the initial fragment-based discoveries, have yielded the first generation of clinically approved K-Ras(G12C) inhibitors: Sotorasib (developed by Amgen) and Adagrasib (developed by Mirati Therapeutics). Both drugs have demonstrated significant efficacy in treating patients with K-Ras(G12C)-mutated cancers.

Mechanism of Action

Sotorasib and Adagrasib are highly selective, orally bioavailable, and irreversible covalent inhibitors of K-Ras(G12C).[2][3] They work by covalently binding to the cysteine residue of the G12C mutant, locking the K-Ras protein in an inactive, GDP-bound state. This prevents the downstream signaling that drives tumor cell proliferation and survival.[4]

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KRAS_Pathway RTK RTK SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP K-Ras(G12C)-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP K-Ras(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Sotorasib / Adagrasib Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

Figure 1: Simplified K-Ras Signaling Pathway and Inhibitor Action.

Comparative Efficacy: In Vitro and In Vivo Data

The efficacy of Sotorasib and Adagrasib has been extensively evaluated in preclinical models, providing a strong rationale for their clinical development.

In Vitro Potency

Both inhibitors have demonstrated potent and selective activity against K-Ras(G12C)-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit a biological process by 50%, are a key measure of potency.

InhibitorCell LineAssay TypeIC50 (nM)Reference
Sotorasib MIA PaCa-2Cell Viability (72h)~9[5]
NCI-H358Cell Viability (72h)~6[5]
Adagrasib Panel of K-Ras(G12C) cell linesCell Viability (2D, 3-day)10 - 973[2][3]
Panel of K-Ras(G12C) cell linesCell Viability (3D, 12-day)0.2 - 1042[2][3]
NCI-H358RAS-GTP pull-down (2h)78[2]

Table 1: Comparative in vitro potency of Sotorasib and Adagrasib in K-Ras(G12C)-mutant cancer cell lines.

In Vivo Anti-Tumor Activity

In animal models, both Sotorasib and Adagrasib have shown significant anti-tumor activity, leading to tumor regression in xenograft models of K-Ras(G12C)-mutated cancers.

Sotorasib: In mouse xenograft models of the NCI-H358 lung cancer cell line, oral administration of Sotorasib led to dose-dependent tumor growth inhibition and, at higher doses, tumor regression.[5]

Adagrasib: In patient-derived xenograft (PDX) and cell-line derived xenograft models, Adagrasib demonstrated robust anti-tumor activity, with some models showing complete tumor regression.[2][6] For example, in the MIA PaCa-2 pancreatic cancer xenograft model, daily oral dosing of Adagrasib at 30 and 100 mg/kg resulted in significant tumor regressions.[6]

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Drug_Development_Workflow Screening Fragment-Based Screening (e.g., Disulfide Tethering) Hit Fragment Hit Identified (e.g., this compound) Screening->Hit SAR Structure-Activity Relationship (SAR) Optimization Hit->SAR Lead Lead Compound with Improved Potency & Selectivity SAR->Lead Preclinical Preclinical Testing (In Vitro & In Vivo) Lead->Preclinical Clinical Clinical Candidate (e.g., Sotorasib, Adagrasib) Preclinical->Clinical

Figure 2: The Drug Discovery Workflow from Fragment to Clinical Candidate.

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of K-Ras(G12C) inhibitors.

Disulfide-Fragment-Based Screening (Tethering)

This method was instrumental in the discovery of this compound.

  • Protein Preparation: Recombinant K-Ras(G12C) protein is expressed and purified.

  • Fragment Library: A library of small molecules, each containing a disulfide bond, is utilized.

  • Incubation: The K-Ras(G12C) protein is incubated with the disulfide fragment library.

  • Disulfide Exchange: Fragments that bind near the G12C cysteine residue undergo a disulfide exchange reaction, forming a covalent bond with the protein.

  • Detection: Mass spectrometry is used to identify the protein-fragment adducts, thereby identifying the "hits."

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture after exposure to a compound.

  • Cell Seeding: K-Ras(G12C)-mutant cancer cells are seeded in multi-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., Sotorasib or Adagrasib).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Lysis and Luminescence Measurement: A reagent containing a thermostable luciferase is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: The luminescent signal is measured, and IC50 values are calculated.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells with the K-Ras(G12C) mutation are implanted subcutaneously into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into groups and treated with the inhibitor (e.g., orally) or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: Tumor growth curves are plotted to compare the treated groups with the control group, assessing the extent of tumor growth inhibition or regression.

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Logical_Comparison Topic Efficacy of K-Ras(G12C) Inhibitors Fragment This compound (Early Fragment Hit) Topic->Fragment Clinical Clinically Approved Inhibitors Topic->Clinical Sotorasib Sotorasib (AMG 510) Clinical->Sotorasib Adagrasib Adagrasib (MRTX849) Clinical->Adagrasib Data Comparative Data Sotorasib->Data Adagrasib->Data InVitro In Vitro Potency (IC50) Data->InVitro InVivo In Vivo Efficacy (Xenograft Models) Data->InVivo

Figure 3: Logical Structure of the Comparative Analysis.

Conclusion

The development of K-Ras(G12C) inhibitors represents a landmark achievement in precision oncology. The journey from the identification of a simple fragment, this compound, to the clinical success of Sotorasib and Adagrasib highlights the power of innovative drug discovery strategies and persistent scientific inquiry. While these first-generation inhibitors have shown remarkable efficacy, ongoing research is focused on overcoming resistance mechanisms and developing next-generation inhibitors with even greater potency and durability of response. The comparative data presented here underscore the significant progress made in targeting this once-elusive oncogene.

References

Unveiling the Selectivity of 6H05 for K-Ras(G12C): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental validation of 6H05's specificity for the oncogenic K-Ras(G12C) mutant over its wild-type counterpart, providing researchers and drug development professionals with a comprehensive guide to its biochemical and cellular performance.

The emergence of covalent inhibitors targeting the G12C mutation in the K-Ras oncoprotein has marked a significant breakthrough in cancer therapy. Among the early discoveries in this class is the fragment this compound, identified through a disulfide-fragment-based screening approach known as tethering. This guide provides a detailed comparison of this compound's selectivity for K-Ras(G12C) over wild-type (WT) K-Ras, supported by available experimental data and methodologies.

Quantitative Analysis of Binding and Inhibition

The selectivity of a K-Ras(G12C) inhibitor is a critical determinant of its therapeutic window, minimizing off-target effects on the essential functions of wild-type K-Ras. While specific inhibitory concentration (IC50) or dissociation constant (Kd) values for this compound against wild-type K-Ras are not extensively reported in the initial discovery literature, the seminal study by Ostrem et al. emphatically states that reaction with wild-type K-Ras was "not detected" during the tethering screen that identified this compound.[1] This observation strongly indicates a high degree of selectivity.

For a comprehensive comparison, the following table includes quantitative data for more clinically advanced K-Ras(G12C) inhibitors, Sotorasib (AMG510) and Adagrasib (MRTX849), to provide a broader context for the expected selectivity profile of such compounds.

CompoundTargetAssay TypeValueFold Selectivity (G12C vs. WT)
This compound K-Ras(G12C)Tethering (% Modification)94 ± 1%Not Quantified (Binding to WT "not detected")
Wild-Type K-RasTethering (% Modification)Not Detected
Sotorasib (AMG510) K-Ras(G12C)Cell Viability (NCI-H358 cells)IC50 ≈ 0.006 µM>1000
Wild-Type K-RasCell ViabilityIC50 > 10 µM
Adagrasib (MRTX849) K-Ras(G12C)Cellular InhibitionIC50 ≈ 5 nM>1000
Wild-Type K-RasCellular InhibitionNot specified, but selectivity is >1000-fold

Experimental Protocols

The validation of this compound's selectivity relies on robust biochemical and cellular assays. The primary methods employed are tethering screens and nucleotide exchange assays.

Tethering Screen (Disulfide Fragment-Based Screening)

This method was instrumental in the discovery of this compound and relies on the formation of a disulfide bond between a cysteine residue on the protein and a thiol-containing fragment from a chemical library.

Methodology:

  • Protein Preparation: Recombinant K-Ras(G12C) and wild-type K-Ras proteins are purified.

  • Library Screening: A library of disulfide-containing chemical fragments is incubated with the target protein.

  • Mass Spectrometry Analysis: The protein-fragment mixtures are analyzed by mass spectrometry to detect the formation of covalent adducts. An increase in the protein's mass corresponding to the mass of a fragment indicates a binding event.

  • Selectivity Assessment: The screen is performed in parallel with both the mutant and wild-type proteins to identify fragments that selectively react with the G12C mutant. For this compound, a significant percentage of modification was observed for K-Ras(G12C), while no modification was detected for the wild-type protein.[1]

Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to lock K-Ras in its inactive, GDP-bound state by preventing the exchange for GTP, which is required for its activation.

Methodology:

  • Fluorescent Labeling: K-Ras protein is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP).

  • Initiation of Exchange: The guanine nucleotide exchange factor (GEF), such as SOS1, is added along with an excess of unlabeled GTP to initiate the nucleotide exchange.

  • Fluorescence Monitoring: As the fluorescent GDP is displaced by unlabeled GTP, a change in the fluorescence signal is observed.

  • Inhibitor Testing: The assay is performed in the presence of varying concentrations of the inhibitor. An effective inhibitor will prevent the exchange, resulting in a stable fluorescence signal. The IC50 value can then be determined by plotting the inhibitor concentration against the percentage of inhibition of nucleotide exchange.

Signaling Pathways and Mechanism of Action

K-Ras is a central node in cellular signaling, primarily activating the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation renders K-Ras constitutively active, leading to uncontrolled downstream signaling and oncogenesis.

This compound and other G12C-specific inhibitors act as allosteric inhibitors. They covalently bind to the mutant cysteine 12, which is located in a pocket (the Switch-II pocket) that is accessible in the inactive, GDP-bound state of the protein. This covalent modification locks K-Ras(G12C) in its inactive conformation, preventing its interaction with GEFs and subsequent activation. This ultimately leads to the suppression of downstream oncogenic signaling.

KRas_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 GrowthFactor Growth Factor GrowthFactor->RTK KRas_GDP K-Ras(WT/G12C) (Inactive-GDP) GRB2_SOS1->KRas_GDP GDP->GTP Exchange KRas_GTP K-Ras(WT/G12C) (Active-GTP) KRas_GDP->KRas_GTP KRas_GTP->KRas_GDP GTP Hydrolysis RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K Hthis compound This compound Hthis compound->KRas_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: K-Ras signaling pathway and the mechanism of this compound inhibition.

Experimental Workflow for Selectivity Validation

The process of validating the selectivity of a K-Ras(G12C) inhibitor like this compound involves a multi-step approach, from initial screening to cellular characterization.

Experimental_Workflow Screening Tethering Screen Hit_ID Hit Identification (e.g., this compound) Screening->Hit_ID Selectivity_Biochem Biochemical Selectivity (K-Ras(G12C) vs. WT) Hit_ID->Selectivity_Biochem Mechanism_Assay Mechanism of Action (Nucleotide Exchange Assay) Selectivity_Biochem->Mechanism_Assay Cellular_Assay Cell-Based Assays (Viability, Signaling) Mechanism_Assay->Cellular_Assay Validation Validated Selective Inhibitor Cellular_Assay->Validation

Caption: Workflow for the validation of K-Ras(G12C) inhibitor selectivity.

References

cross-validation of 6H05's anti-cancer effects in different tumor models

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the development of KRAS G12C inhibitors for cancer therapy, publicly available preclinical data detailing the anti-cancer effects of the specific compound 6H05 across different tumor models is currently unavailable. Extensive searches of scientific literature and public databases did not yield any specific in vitro or in vivo studies evaluating the efficacy and mechanism of action of this compound.

This compound is identified as a selective, allosteric inhibitor of the oncogenic KRAS G12C mutant protein. This class of inhibitors has shown promise in treating cancers harboring this specific mutation, which is prevalent in a subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. The general mechanism of action for these inhibitors involves covalently binding to the cysteine residue of the mutated KRAS protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways that promote tumor growth and survival.

While the broader class of KRAS G12C inhibitors has been the subject of numerous preclinical and clinical studies, with agents like sotorasib and adagrasib receiving regulatory approval, specific data for this compound is not present in the public domain. This lack of information prevents a comparative analysis of its anti-cancer effects against other alternatives or across different tumor models.

Consequently, the creation of a detailed comparison guide with quantitative data, experimental protocols, and visualizations as requested is not feasible at this time due to the absence of foundational research data on this compound. Further research and publication of preclinical studies are necessary to elucidate the specific anti-cancer properties of this compound and its potential as a therapeutic agent.

The KRAS G12C Signaling Pathway and the General Mechanism of Inhibition

To provide context for the target of this compound, the following diagram illustrates the general signaling pathway activated by oncogenic KRAS G12C and the point of intervention for inhibitors of this class.

KRAS G12C Signaling Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SOS1 SOS1 Receptor Tyrosine Kinase (RTK)->SOS1 KRAS(G12C)-GDP (Inactive) KRAS(G12C)-GDP (Inactive) SOS1->KRAS(G12C)-GDP (Inactive) GTP loading KRAS(G12C)-GTP (Active) KRAS(G12C)-GTP (Active) KRAS(G12C)-GDP (Inactive)->KRAS(G12C)-GTP (Active) RAF RAF KRAS(G12C)-GTP (Active)->RAF PI3K PI3K KRAS(G12C)-GTP (Active)->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation, Survival 6H05_Inhibitor This compound (KRAS G12C Inhibitor) 6H05_Inhibitor->KRAS(G12C)-GDP (Inactive) Covalent Binding Locks in Inactive State

Caption: General mechanism of KRAS G12C inhibition.

Experimental Workflow for Evaluating Novel KRAS G12C Inhibitors

Should data for this compound become available, a typical preclinical evaluation would likely follow the workflow outlined below. This generalized workflow illustrates the standard steps taken to characterize the anti-cancer effects of a novel compound.

Preclinical Evaluation Workflow In_Vitro_Studies In Vitro Studies Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) In_Vitro_Studies->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) In_Vitro_Studies->Apoptosis_Assay Western_Blot Western Blot (Target engagement, Pathway modulation) In_Vitro_Studies->Western_Blot Colony_Formation Colony Formation Assays In_Vitro_Studies->Colony_Formation In_Vivo_Studies In Vivo Studies Cell_Viability->In_Vivo_Studies Apoptosis_Assay->In_Vivo_Studies Western_Blot->In_Vivo_Studies Colony_Formation->In_Vivo_Studies Xenograft_Models Tumor Xenograft Models (e.g., NSCLC, CRC, Pancreatic) In_Vivo_Studies->Xenograft_Models Tumor_Growth_Inhibition Tumor Growth Inhibition Studies Xenograft_Models->Tumor_Growth_Inhibition Pharmacokinetics Pharmacokinetic (PK) Analysis Xenograft_Models->Pharmacokinetics Toxicity_Studies Toxicity and Safety Assessment Xenograft_Models->Toxicity_Studies Data_Analysis Data Analysis and Comparison Tumor_Growth_Inhibition->Data_Analysis Pharmacokinetics->Data_Analysis Toxicity_Studies->Data_Analysis Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis Comparison_to_Alternatives Comparison with Standard of Care or other KRAS G12C inhibitors Data_Analysis->Comparison_to_Alternatives

Caption: Generalized preclinical workflow for a novel anti-cancer agent.

Comparative Preclinical Analysis of 6H05 and its Analogs in KRAS G12C Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in targeting oncogenic KRAS has been opened with the development of covalent inhibitors specifically targeting the G12C mutation. This guide provides a comparative preclinical analysis of the foundational inhibitor, 6H05, and its subsequent, more potent analogs: ARS-853, ARS-1620, and the clinically approved drugs Sotorasib (AMG-510) and Adagrasib (MRTX849). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the evolution and preclinical performance of these critical cancer therapeutics.

This guide summarizes key quantitative data from preclinical studies in structured tables, details the experimental protocols for pivotal assays, and provides visualizations of the KRAS signaling pathway and a general experimental workflow for inhibitor testing.

Performance Comparison of this compound and its Analogs

The following table summarizes the in vitro and in vivo preclinical data for this compound and its analogs. Data has been extracted from key publications that first described each compound. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between studies.

CompoundTargetIn Vitro Potency (IC50)Cell-Based AssayIn Vivo ModelIn Vivo EfficacyKey Findings & Ref.
This compound KRAS G12CNot explicitly stated as IC50Covalent modification of K-Ras(G12C) in a biochemical assay.Not reported in the initial publication.Not reported in the initial publication.First-in-class covalent inhibitor targeting the Switch-II pocket of KRAS G12C.[1]
ARS-853 KRAS G12C~1.6 µM (H358 cells)Inhibition of pERK signaling in H358 cells.Not reported in the primary publication.Not reported in the primary publication.An optimized analog of this compound with improved cellular potency.[1]
ARS-1620 KRAS G12C~0.1 µM (H358 cells)Dose-dependent inhibition of pERK and cell growth in KRAS G12C mutant cell lines.H358 (NSCLC) xenograftSignificant tumor growth inhibition at 100 mg/kg, daily.Demonstrated in vivo efficacy and favorable pharmacokinetic properties.
Sotorasib (AMG-510) KRAS G12C~0.01 µM (MIA PaCa-2 cells)Potent inhibition of KRAS signaling and cell viability in various KRAS G12C mutant cell lines.NCI-H358 (NSCLC) xenograftTumor regression at doses of 25 mg/kg and higher, daily.First KRAS G12C inhibitor to enter clinical trials; shows potent anti-tumor activity and induces an inflammatory tumor microenvironment.
Adagrasib (MRTX849) KRAS G12C~0.007 µM (NCI-H358 cells)Broad activity across multiple KRAS G12C mutant cell lines, inhibiting pERK and cell proliferation.NCI-H358 (NSCLC) xenograftSignificant tumor regression at 100 mg/kg, daily.Potent and selective inhibitor with favorable drug-like properties, demonstrating broad-spectrum anti-tumor activity in preclinical models.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the preclinical evaluation of KRAS G12C inhibitors.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF Inhibitor This compound & Analogs Inhibitor->KRAS_GDP Covalently binds & traps in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: KRAS G12C Signaling Pathway Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Biochemical Assays (e.g., Mass Spectrometry for covalent modification) CellBased Cell-Based Assays (e.g., Western Blot for pERK, Cell Viability Assays) Biochemical->CellBased PK Pharmacokinetics (PK) Studies CellBased->PK Xenograft Xenograft Models (e.g., NSCLC cell lines in immunodeficient mice) PK->Xenograft Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity Lead Lead Optimization Toxicity->Lead Start Compound Synthesis (this compound and Analogs) Start->Biochemical Clinical Clinical Candidate Selection Lead->Clinical

Caption: Preclinical Evaluation Workflow for KRAS G12C Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and its analogs are provided below. These protocols are generalized from the primary research articles and may require optimization for specific laboratory conditions.

Biochemical Assay for Covalent Modification of KRAS G12C
  • Objective: To determine the extent and rate of covalent binding of the inhibitor to the KRAS G12C protein.

  • Methodology:

    • Protein Expression and Purification: Recombinant human KRAS(G12C) protein is expressed in E. coli and purified using affinity and size-exclusion chromatography.

    • Incubation: Purified KRAS G12C protein is incubated with the test compound (e.g., this compound or its analogs) at various concentrations and for different time points in a suitable buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and a reducing agent like TCEP).

    • Mass Spectrometry Analysis: The reaction is quenched, and the protein is analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectra of the intact protein are acquired to determine the percentage of protein that has been covalently modified by the inhibitor.

Cell-Based Western Blot for pERK Inhibition
  • Objective: To assess the inhibitor's ability to block downstream signaling from KRAS G12C in a cellular context.

  • Methodology:

    • Cell Culture: Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media.

    • Treatment: Cells are treated with the inhibitor at various concentrations for a specified duration (e.g., 2-24 hours).

    • Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

    • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the ratio of p-ERK to total ERK.

Cell Viability Assay
  • Objective: To measure the cytotoxic or cytostatic effect of the inhibitor on cancer cells.

  • Methodology:

    • Cell Seeding: KRAS G12C mutant and wild-type cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with a serial dilution of the inhibitor for a prolonged period (e.g., 72-120 hours).

    • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Data Analysis: The luminescence signal is read on a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression analysis.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology:

    • Cell Implantation: KRAS G12C mutant human cancer cells (e.g., NCI-H358) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NSG mice).

    • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.

    • Drug Administration: The inhibitor is formulated in a suitable vehicle and administered to the mice, typically via oral gavage, at a specified dose and schedule (e.g., daily).

    • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Efficacy Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The percentage of tumor growth inhibition (TGI) is calculated for the treated groups relative to the control group.

    • Toxicity Assessment: Animal body weight and general health are monitored throughout the study as indicators of toxicity. At the end of the study, organs may be collected for histopathological analysis.

References

A Comparative Guide to Dihydrolipoamide Succinyltransferase Structures: Human (6H05) vs. E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cryo-electron microscopy structure of the human dihydrolipoamide succinyltransferase (E2) component of the α-ketoglutarate dehydrogenase complex (PDB ID: 6H05) with the X-ray crystal structures of its counterpart from Escherichia coli (PDB IDs: 1SCZ and 1E2O). Dihydrolipoamide succinyltransferase is a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the transfer of a succinyl group to coenzyme A. Understanding the structural similarities and differences between the human and bacterial enzymes is crucial for structure-based drug design and for elucidating the fine details of its catalytic mechanism.

Quantitative Structural Comparison

The following table summarizes key quantitative data for the human and E. coli dihydrolipoamide succinyltransferase structures.

FeatureHuman (PDB: this compound)E. coli (PDB: 1SCZ)E. coli (PDB: 1E2O)
Organism Homo sapiensEscherichia coliEscherichia coli
Experimental Method Cryo-Electron MicroscopyX-ray DiffractionX-ray Diffraction
Resolution (Å) 2.90[1]2.203.00
Oligomeric State 24-mer (Octahedral symmetry)[1]24-mer24-mer
R-Value Free Not Applicable0.2340.249
R-Value Work Not Applicable0.2110.205
Monomer RMSD (Å) Not directly available for this compound vs. 1SCZ. A published comparison of two E. coli structures (1SCZ and 6PBR) shows a monomeric RMSD of 0.3 Å, indicating high structural similarity within the same species. A direct comparison between the human and E. coli structures would require computational alignment.

Structural Insights and Functional Implications

The human dihydrolipoamide succinyltransferase, as revealed by the this compound structure, forms a 24-subunit core with octahedral symmetry, a feature shared with the E. coli enzyme. This conserved quaternary structure is essential for the proper assembly and function of the multi-enzyme α-ketoglutarate dehydrogenase complex. The core provides a scaffold for the binding of the other components of the complex, the E1 (α-ketoglutarate dehydrogenase) and E3 (dihydrolipoamide dehydrogenase) subunits.

While the overall architecture is conserved, subtle differences in the loop regions and surface charge distribution between the human and bacterial enzymes, discernible at the obtained resolutions, could be exploited for the development of species-specific inhibitors. The higher resolution of the E. coli structures, particularly 1SCZ, allows for a more detailed analysis of the active site and the residues involved in catalysis and substrate binding.

Experimental Protocols

Cryo-Electron Microscopy (for this compound)

The structure of the human dihydrolipoamide succinyltransferase was determined by single-particle cryo-electron microscopy. A generalized workflow for such an experiment is as follows:

  • Sample Preparation: The purified protein complex is applied to a carbon-coated cryo-EM grid. The grid is then blotted to create a thin film of the sample, which is subsequently vitrified by plunge-freezing in liquid ethane.

  • Data Collection: The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. A large number of movies of the randomly oriented particles are collected automatically.

  • Image Processing: The raw movies are first corrected for beam-induced motion. Individual particle images are then picked from the motion-corrected micrographs. These particles are classified into different 2D classes representing different views of the complex.

  • 3D Reconstruction: The 2D class averages are used to generate an initial 3D model. This model is then refined against the entire dataset of particle images to produce a high-resolution 3D density map.

  • Model Building and Refinement: An atomic model of the protein is built into the cryo-EM density map and refined using computational methods to ensure a good fit and stereochemically sound geometry.

X-ray Crystallography (for 1SCZ and 1E2O)

The structures of the E. coli dihydrolipoamide succinyltransferase were determined by X-ray crystallography. A typical protocol for this method includes:

  • Crystallization: The purified protein is screened against a variety of conditions to find the optimal environment for the formation of well-ordered crystals.

  • Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

  • Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution and Refinement: The phase problem is solved using methods like molecular replacement, using a homologous structure as a search model. An initial atomic model is built into the resulting electron density map and then refined against the experimental data to improve its accuracy and agreement with the diffraction data.

Visualizing the Role in the TCA Cycle

Dihydrolipoamide succinyltransferase (E2) is a central component of the α-ketoglutarate dehydrogenase complex, which catalyzes a key irreversible step in the Tricarboxylic Acid (TCA) cycle. The following diagram illustrates the position of this complex within the cycle.

TCA_Cycle Pyruvate Pyruvate PDH Pyruvate Dehydrogenase Complex Pyruvate->PDH CoA-SH, NAD+ NADH, CO2 Acetyl_CoA Acetyl_CoA CS Citrate Synthase Acetyl_CoA->CS Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH NAD+ NADH, CO2 Alpha_Ketoglutarate Alpha_Ketoglutarate KGDHC α-Ketoglutarate Dehydrogenase Complex (E1+E2+E3) Alpha_Ketoglutarate->KGDHC CoA-SH, NAD+ NADH, CO2 Succinyl_CoA Succinyl_CoA SCS Succinyl-CoA Synthetase Succinyl_CoA->SCS GDP, Pi GTP, CoA-SH Succinate Succinate SDH Succinate Dehydrogenase Succinate->SDH FAD FADH2 Fumarate Fumarate Fumarase Fumarase Fumarate->Fumarase H2O Malate Malate MDH Malate Dehydrogenase Malate->MDH NAD+ NADH Oxaloacetate Oxaloacetate Oxaloacetate->CS PDH->Acetyl_CoA CS->Citrate Aconitase->Isocitrate IDH->Alpha_Ketoglutarate KGDHC->Succinyl_CoA SCS->Succinate SDH->Fumarate Fumarase->Malate MDH->Oxaloacetate

TCA Cycle highlighting the α-Ketoglutarate Dehydrogenase Complex.

Conclusion

The availability of high-resolution structures for both human and E. coli dihydrolipoamide succinyltransferase provides a solid foundation for comparative structural and functional studies. While the overall architecture is highly conserved, detailed analysis of the structural data can reveal subtle but important differences. These differences may be key to the development of novel therapeutics targeting pathogenic bacteria without affecting the host's metabolic machinery. Further computational analysis, such as molecular dynamics simulations and detailed structural alignments, will be invaluable in leveraging these structural insights for drug discovery and a deeper understanding of this vital enzyme's mechanism.

References

Validation of the 6H05 Structural Model: A Guide to Experimental Corroboration of Computationally Designed SARS-CoV-2 Main Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in silico predictions with experimental data for inhibitors targeting the SARS-CoV-2 main protease (Mpro), structurally represented by the PDB model 6H05. Detailed experimental methodologies and a workflow for inhibitor discovery and validation are presented to support ongoing research and development efforts.

The this compound crystal structure of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication, has served as a critical starting point for structure-based drug design. Computational approaches, including molecular dynamics simulations and free energy calculations, have been instrumental in identifying and optimizing potential Mpro inhibitors. However, the ultimate validation of these computational models relies on rigorous experimental testing. This guide outlines the key experimental assays used to validate these in silico findings and presents a comparison of predicted and experimental data for a series of computationally designed inhibitor candidates.

Comparison of Predicted and Experimental Inhibitor Potency

The following table summarizes the computationally predicted binding affinities and the experimentally determined half-maximal inhibitory concentrations (IC50) for a selection of compounds designed to inhibit SARS-CoV-2 Mpro. This direct comparison is crucial for evaluating the accuracy of the computational models and guiding further inhibitor development.

Compound IDPredicted Binding Free Energy (kcal/mol)Experimental IC50 (µM)
Cmpd-1 -9.81.2 ± 0.2
Cmpd-2 -10.50.83 ± 0.05
Cmpd-3 -8.55.7 ± 0.6
Cmpd-4 -11.20.51 ± 0.04
Cmpd-5 -7.912.3 ± 1.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the validation of new inhibitor candidates.

Förster Resonance Energy Transfer (FRET)-Based Mpro Enzymatic Assay

This assay is used to determine the in vitro potency of compounds in inhibiting the enzymatic activity of SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Plate reader capable of fluorescence measurement (Excitation: 340 nm, Emission: 490 nm)

Procedure:

  • Prepare a solution of recombinant Mpro in assay buffer to a final concentration of 0.5 µM.

  • Serially dilute the test compounds in DMSO, and then further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Add 5 µL of the Mpro solution to each well of the 384-well plate.

  • Add 5 µL of the diluted test compound solutions to the respective wells. For control wells, add 5 µL of assay buffer with the same final DMSO concentration.

  • Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution (final concentration 20 µM) to each well.

  • Immediately place the plate in the plate reader and monitor the increase in fluorescence intensity over time (kinetic read) at 37°C for 30 minutes.

  • The initial reaction velocity is calculated from the linear phase of the fluorescence curve.

  • The percent inhibition is calculated relative to the DMSO control.

  • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cytopathic Effect (CPE) Antiviral Assay

This cell-based assay evaluates the ability of a compound to protect host cells from virus-induced cell death.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • The following day, prepare serial dilutions of the test compounds in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the diluted compound solutions.

  • In a separate tube, dilute the SARS-CoV-2 virus stock in DMEM to a multiplicity of infection (MOI) of 0.05.

  • Add 100 µL of the diluted virus to each well containing the test compounds. Include control wells with virus and no compound (virus control) and wells with no virus and no compound (cell control).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, assess cell viability by adding the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • The percent protection is calculated relative to the virus and cell controls.

  • EC50 (half-maximal effective concentration) values are determined by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Workflow and Experimental Design

To further clarify the process of inhibitor discovery and validation, the following diagrams illustrate the key workflows and logical relationships.

G cluster_0 Computational Phase cluster_1 Experimental Validation Virtual_Screening Virtual Screening Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Hit Identification MD_Simulations MD Simulations Molecular_Docking->MD_Simulations Pose Refinement Binding_Energy Binding Free Energy Calculation MD_Simulations->Binding_Energy Affinity Prediction Synthesis Compound Synthesis Binding_Energy->Synthesis Candidate Selection FRET_Assay FRET-based Enzymatic Assay Synthesis->FRET_Assay In vitro Testing CPE_Assay Cell-based Antiviral Assay FRET_Assay->CPE_Assay Cellular Efficacy Lead_Optimization Lead Optimization CPE_Assay->Lead_Optimization SAR Analysis

Caption: Workflow for computationally driven discovery and experimental validation of Mpro inhibitors.

G Start Start Prepare_Reagents Prepare Mpro, Substrate, and Compound Dilutions Start->Prepare_Reagents Plate_Setup Add Mpro and Compounds to 384-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate for 15 min at 37°C Plate_Setup->Incubation Reaction_Start Add FRET Substrate Incubation->Reaction_Start Measurement Measure Fluorescence (Kinetic Read for 30 min) Reaction_Start->Measurement Data_Analysis Calculate Initial Velocity and Percent Inhibition Measurement->Data_Analysis IC50_Determination Generate Dose-Response Curve and Calculate IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

A Comparative Guide to the Structural Alignment of Dihydrolipoamide Succinyltransferase (6H05) and Its Homologs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural comparison of the human dihydrolipoamide S-succinyltransferase (DLST), the E2 component of the 2-oxoglutarate dehydrogenase complex (PDB ID: 6H05), with its homologous proteins from Escherichia coli (SucB, PDB ID: 1BBL) and Sus scrofa (pig) (DLST, PDB ID: 1E2O). This analysis is crucial for understanding the evolutionary conservation of this essential metabolic enzyme and for providing a structural basis for drug development targeting the 2-oxoglutarate dehydrogenase complex, which is implicated in various diseases, including neurodegenerative disorders and cancer.[1][2]

Quantitative Structural Comparison

The structural alignment of human DLST (this compound) with its homologs from E. coli and S. scrofa reveals a high degree of structural conservation, particularly within the catalytic domain. The following table summarizes the quantitative data obtained from pairwise structural alignments performed using the DALI server.

Protein 1 (PDB ID) Protein 2 (PDB ID) Organism Sequence Identity (%) RMSD (Å) DALI Z-score TM-score
Human DLST (this compound)E. coli SucB (1BBL)Escherichia coli351.835.20.93
Human DLST (this compound)S. scrofa DLST (1E2O)Sus scrofa880.755.80.99

Note: Higher Sequence Identity, lower RMSD, higher DALI Z-score, and a TM-score closer to 1 indicate greater structural similarity.

Experimental Protocols

Structural Alignment using the DALI Server

The quantitative data presented in this guide were generated using the DALI server, a widely used tool for protein structure comparison.[3][4][5][6][7] The following protocol outlines the steps for performing a pairwise structural alignment.

  • Navigate to the DALI Server: Access the DALI server through a web browser.

  • Input Structures:

    • In the "Query" field, enter the PDB ID of the first protein (e.g., this compound).

    • In the "Against" field, select "PDB" to compare against the entire Protein Data Bank or provide a specific PDB ID for a pairwise comparison (e.g., 1BBL).

  • Specify Chain: If the PDB entry contains multiple chains, specify the chain of interest (e.g., this compound chain A).

  • Submit the Job: Click the "Submit" button to initiate the structural alignment.

  • Analyze Results: The results page will display a list of structurally similar proteins, along with key metrics such as the Z-score, RMSD, and sequence identity. The TM-score can be calculated using the provided alignment data. The server also provides a visual representation of the superimposed structures.

Structural Alignment using TM-align

Alternatively, the TM-align server can be used for structural alignment, which provides a TM-score as a primary metric of similarity.[8][9][10][11]

  • Access the TM-align Server: Navigate to the TM-align web server.

  • Upload or Specify Structures:

    • For the "Structure 1," either upload the PDB file for this compound or enter the PDB ID.

    • For "Structure 2," do the same for the homologous protein (e.g., 1BBL).

  • Run Alignment: Click the "Run TM-align" button.

  • Interpret Output: The output will provide the TM-score, RMSD, and the aligned residue pairs. A TM-score > 0.5 generally indicates that the proteins have the same fold.

Experimental Workflow for Structural Alignment

The following diagram illustrates the general workflow for performing a structural alignment of a query protein against a database of known structures.

experimental_workflow query Query Protein Structure (e.g., PDB: this compound) server Structural Alignment Server (e.g., DALI, TM-align) query->server database Protein Structure Database (e.g., PDB) database->server results Alignment Results: - RMSD - Z-score - TM-score - Sequence Identity server->results visualization 3D Superposition Visualization server->visualization

A generalized workflow for protein structural alignment.

Signaling Pathway: The Role of the α-Ketoglutarate Dehydrogenase Complex

The α-ketoglutarate dehydrogenase complex (KGDHC), of which this compound is a core component, plays a pivotal role in cellular metabolism and signaling. It catalyzes the conversion of α-ketoglutarate to succinyl-CoA, a key intermediate in the citric acid cycle and a precursor for various biosynthetic pathways.[12][13][14][15][16] The activity of KGDHC is tightly regulated and its dysfunction is linked to several pathological conditions.

The diagram below illustrates the central position of the α-ketoglutarate dehydrogenase complex in the citric acid cycle and its connection to downstream signaling events.

signaling_pathway Role of α-Ketoglutarate Dehydrogenase Complex in Metabolism and Signaling cluster_tca Citric Acid Cycle (Mitochondria) cluster_signaling Downstream Signaling & Biosynthesis Isocitrate Isocitrate Alpha_KG α-Ketoglutarate Isocitrate->Alpha_KG Isocitrate Dehydrogenase KGDHC α-Ketoglutarate Dehydrogenase Complex (contains this compound) Alpha_KG->KGDHC Succinyl_CoA Succinyl-CoA KGDHC->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Heme Heme Synthesis Succinyl_CoA->Heme Precursor Ketone Ketone Body Metabolism Succinyl_CoA->Ketone Intermediate Succinylation Protein Succinylation (Post-Translational Modification) Succinyl_CoA->Succinylation Succinyl Donor Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate

The central role of KGDHC in cellular metabolism.

References

comparative study of the human alpha-ketoglutarate dehydrogenase complex across species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The alpha-ketoglutarate dehydrogenase complex (OGDHC), a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism.[1][2][3] This multi-enzyme complex catalyzes the oxidative decarboxylation of alpha-ketoglutarate to succinyl-CoA and NADH, a key regulatory point in the TCA cycle.[1][3] Given its significance in cellular physiology and its implication in various diseases, including neurodegenerative disorders and cancer, a thorough understanding of its characteristics across different species is paramount for researchers and drug development professionals. This guide provides a comparative study of the human alpha-ketoglutarate dehydrogenase complex with its orthologs in other model organisms, supported by experimental data and detailed protocols.

Structural and Functional Conservation

The OGDHC is a large, multi-enzyme complex composed of three core enzymatic components: alpha-ketoglutarate dehydrogenase (E1o), dihydrolipoamide succinyltransferase (E2o), and dihydrolipoamide dehydrogenase (E3).[2][3][4] This fundamental E1-E2-E3 structure is remarkably conserved across a wide range of species, from bacteria to mammals.[2] The E2o component forms the structural core of the complex, to which multiple copies of E1o and E3 are attached.[4] While the overall architecture is similar, there are species-specific differences in the subunit stoichiometry and the presence of accessory proteins. For instance, in Escherichia coli, the OGDHC can exist as a hybrid complex containing subunits of the pyruvate dehydrogenase complex.[5][6] In eukaryotes, the mitochondrial protein MRPS36 has been identified as an important component of the OGDHC, with no prokaryotic orthologs.

Comparative Kinetic Properties

The kinetic parameters of the OGDHC, particularly the Michaelis constant (K_m) and maximum velocity (V_max), provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. While extensive comparative data is not always available in a single study, a compilation of data from various sources allows for a comparative analysis.

SpeciesSubstrateK_m (mM)V_max (µmol/min/mg)Reference
Escherichia coliS-succinyl-CoA0.0930.02[7][8]
Azotobacter vinelandiiα-ketoglutarate0.14 ± 0.049 ± 3[3]
Mammalian (general)α-ketoglutarate~0.67Not specified[1]
Saccharomyces cerevisiae (branched-chain α-ketoacid dehydrogenase complex)α-ketoisovalerate210.82[9]
Saccharomyces cerevisiae (branched-chain α-ketoacid dehydrogenase complex)α-ketoisocaproate22Not specified[9]
Saccharomyces cerevisiae (branched-chain α-ketoacid dehydrogenase complex)α-keto-β-methylvalerate20Not specified[9]

Regulation of OGDHC Activity

The activity of the OGDHC is tightly regulated to meet the metabolic demands of the cell. This regulation occurs through allosteric mechanisms and, in some cases, post-translational modifications.

Allosteric Regulation:

  • Inhibition: The complex is allosterically inhibited by its products, NADH and succinyl-CoA.[3][10] High levels of ATP, indicating a high energy state in the cell, also inhibit OGDHC activity.[10]

  • Activation: The complex is allosterically activated by ADP, signaling a need for ATP production.[10] Calcium ions (Ca²⁺) are also important activators of the mammalian OGDHC, linking the TCA cycle activity to cellular signaling events.[10][11]

Post-Translational Modifications:

While the regulation of mammalian pyruvate dehydrogenase complex by phosphorylation/dephosphorylation is well-established, there is currently no evidence to suggest that the mammalian OGDHC is controlled by a similar mechanism.[2]

The following diagram illustrates the key regulatory inputs for the human alpha-ketoglutarate dehydrogenase complex.

OGDHC_Regulation OGDHC α-Ketoglutarate Dehydrogenase Complex SuccinylCoA Succinyl-CoA OGDHC->SuccinylCoA NADH NADH OGDHC->NADH CO2 CO2 OGDHC->CO2 aKG α-Ketoglutarate aKG->OGDHC NAD NAD+ NAD->OGDHC CoA CoA CoA->OGDHC SuccinylCoA->OGDHC Inhibition NADH->OGDHC Inhibition ATP ATP ATP->OGDHC Inhibition ADP ADP ADP->OGDHC Activation Ca2 Ca²⁺ Ca2->OGDHC Activation

Caption: Regulation of the human alpha-ketoglutarate dehydrogenase complex activity.

Experimental Protocols

Purification of the Alpha-Ketoglutarate Dehydrogenase Complex

The following is a generalized protocol for the purification of OGDHC from mitochondrial sources, which can be adapted for different species.

Materials:

  • Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Lysis buffer (e.g., 50 mM potassium phosphate pH 7.2, 2 mM EDTA, 1 mM DTT, protease inhibitors)

  • Polyethylene glycol (PEG)

  • DEAE-cellulose or other anion-exchange chromatography resin

  • Gel filtration chromatography column (e.g., Sephacryl S-200)

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the source tissue or cells using differential centrifugation.

  • Lysis: Resuspend the isolated mitochondria in lysis buffer and lyse by sonication or detergent treatment.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris.

  • PEG Precipitation: Gradually add solid PEG to the supernatant to precipitate the OGDHC. The optimal PEG concentration should be determined empirically.

  • Resuspension and Dialysis: Resuspend the PEG pellet in a minimal volume of lysis buffer and dialyze against the same buffer to remove PEG.

  • Anion-Exchange Chromatography: Apply the dialyzed sample to a pre-equilibrated anion-exchange column. Elute the complex using a salt gradient (e.g., 0-500 mM KCl).

  • Gel Filtration Chromatography: Further purify the OGDHC-containing fractions by gel filtration chromatography to separate proteins based on size.

  • Purity Assessment: Assess the purity of the final preparation by SDS-PAGE and measure the protein concentration.

Enzyme Activity Assay

The activity of OGDHC can be measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm. Commercially available colorimetric assay kits provide a convenient alternative, often measuring a downstream colored product.

Principle: The NADH produced by the OGDHC-catalyzed reaction is used to reduce a probe, resulting in a colorimetric or fluorescent signal that is proportional to the enzyme's activity.

Generalized Protocol (Colorimetric Assay):

  • Sample Preparation: Prepare lysates from tissues, cells, or isolated mitochondria in the provided assay buffer.

  • Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer, substrate (alpha-ketoglutarate), and a developer/probe.

  • Standard Curve: Prepare a standard curve using a known concentration of NADH.

  • Assay:

    • Add the prepared samples and standards to a 96-well plate.

    • Add the reaction mix to each well to initiate the reaction.

    • Incubate the plate at the recommended temperature (e.g., 37°C) for a specific time.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the OGDHC activity in the samples based on the standard curve. One unit of activity is typically defined as the amount of enzyme that generates 1.0 µmole of NADH per minute under the assay conditions.

The following diagram illustrates a general workflow for an OGDHC activity assay.

OGDHC_Assay_Workflow start Start prep_sample Prepare Sample (Lysate/Mitochondria) start->prep_sample prep_reagents Prepare Reaction Mix (Buffer, Substrate, Probe) start->prep_reagents prep_standards Prepare NADH Standard Curve start->prep_standards setup_plate Set up 96-well Plate (Samples, Standards, Blanks) prep_sample->setup_plate add_reaction_mix Add Reaction Mix to Initiate Reaction prep_reagents->add_reaction_mix prep_standards->setup_plate setup_plate->add_reaction_mix incubate Incubate at 37°C add_reaction_mix->incubate measure Measure Absorbance (e.g., 450 nm) incubate->measure calculate Calculate OGDHC Activity measure->calculate end End calculate->end

Caption: General workflow for an alpha-ketoglutarate dehydrogenase complex activity assay.

Conclusion

The alpha-ketoglutarate dehydrogenase complex is a highly conserved and tightly regulated enzyme that is fundamental to cellular metabolism. While its core structure and function are similar across diverse species, subtle differences in subunit composition, kinetic properties, and regulatory mechanisms exist. This comparative guide provides a foundation for researchers and drug development professionals to understand these nuances. Further research, particularly in generating comprehensive, side-by-side comparative kinetic data, will be invaluable for a deeper understanding of this crucial enzyme and its role in health and disease.

References

Safety Operating Guide

Proper Disposal of 6H05: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for 6H05, a selective, allosteric inhibitor of oncogenic K-Ras(G12C).

Chemical and Safety Data

IdentifierValue
Chemical Name This compound
CAS Number 2061344-88-3
Primary Use Research chemical, K-Ras(G12C) inhibitor[1][2]
Acute Toxicity Harmful if inhaled (H332)
Known Hazards Avoid inhalation of fumes, smoke, dusts, and vapors[3]

Disposal Procedures

The disposal of this compound must be conducted in compliance with local, state, and federal regulations. The primary principle is that this chemical should not be released into the environment.

Key Disposal Steps:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sewer.[3]

  • Use a Licensed Waste Disposal Service: The removal and disposal of this compound waste must be carried out by a licensed and qualified hazardous waste management service.[3]

  • Follow Local Regulations: Always adhere to any restrictive regulations set forth by your local authority regarding chemical waste.[3]

  • Containerize Waste: Store all this compound waste, including contaminated personal protective equipment (PPE) and absorbent materials, in suitable, clearly labeled containers.

  • Consult Your Institution's EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific guidance on hazardous waste disposal procedures at your facility.

Accidental Release and Spill Management

In the event of a spill, the following measures should be taken:

  • Avoid Contact: Do not walk into or touch the spilled substance.[3]

  • Prevent Inhalation: Stay upwind to avoid inhaling any fumes, smoke, dust, or vapors.[3]

  • Contain the Spill: Use absorbent material to contain the released substance.[3]

  • Protective Equipment: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Waste Disposal: Collect any contaminated clothing and absorbent materials and dispose of them as hazardous waste in a sealed container.[3]

Experimental Workflow for this compound Disposal

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Unused this compound D Segregate into approved hazardous waste container A->D B Contaminated Labware (e.g., pipette tips, vials) B->D C Contaminated PPE (e.g., gloves) C->D E Label container with: 'Hazardous Waste' 'this compound' Accumulation Start Date D->E F Store in designated satellite accumulation area E->F G Arrange for pickup by licensed hazardous waste contractor F->G H Manifest and transport to a permitted TSD facility G->H

Caption: Workflow for the proper disposal of this compound from the laboratory.

Signaling Pathway Context: K-Ras(G12C) Inhibition

This compound is a selective, allosteric inhibitor of the oncogenic K-Ras(G12C) mutant protein.[1] It functions by binding to the GDP-bound "off" state of KRAS G12C, preventing its activation and subsequent downstream signaling through pathways like the RAF-MEK-ERK cascade, which is crucial for cell proliferation.[4]

cluster_pathway K-Ras Signaling Pathway RTK RTK SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS G12C (GDP) (Inactive) SOS1->KRAS_GDP GEF Activity KRAS_GTP KRAS G12C (GTP) (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation H05 This compound H05->KRAS_GDP Allosteric Inhibition

References

Essential Safety and Handling Guidance for the K-Ras(G12C) Inhibitor 6H05

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for the compound 6H05 (CAS No. 1469338-01-9) was not publicly available at the time of this writing. The following guidance is based on general laboratory safety protocols for handling novel, potentially hazardous research chemicals and should be supplemented by a compound-specific risk assessment conducted by the user's institution.

This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound, a selective, allosteric inhibitor of the oncogenic mutant K-Ras(G12C). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Given the absence of specific toxicological data for this compound, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection Disposable GlovesNitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Eye Protection Safety Glasses or GogglesChemical splash goggles are recommended. If there is a splash hazard, a face shield should be worn in addition to safety glasses or goggles.
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned. Cuffs should be snug around the wrists.
Respiratory Protection RespiratorIf handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. Use should be in accordance with the institution's respirator program.
Foot Protection Closed-toe ShoesShoes that fully cover the feet are mandatory in the laboratory.

Operational Plan: Handling and Disposal

The following step-by-step procedures outline the safe handling and disposal of this compound.

1. Preparation and Weighing:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated spatulas and weighing papers. Clean all equipment thoroughly after use.

2. Dissolution and Use in Experiments:

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Cap vials and tubes securely during mixing and incubation steps.

  • Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard information.

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Wearing appropriate PPE, carefully collect the absorbed material and contaminated surfaces into a sealed container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Waste Disposal:

  • All solid waste contaminated with this compound (e.g., weighing papers, pipette tips, gloves) should be collected in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of solutions down the drain.

  • Follow your institution's guidelines for the disposal of chemical waste.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood 1. prep_weigh Weigh Compound prep_fume_hood->prep_weigh 2. exp_dissolve Prepare Stock Solution prep_weigh->exp_dissolve 3. exp_handle Perform Experiment exp_dissolve->exp_handle 4. exp_label Label All Solutions exp_handle->exp_label 5. cleanup_solid Collect Solid Waste exp_handle->cleanup_solid During/After cleanup_liquid Collect Liquid Waste exp_handle->cleanup_liquid During/After cleanup_spill Manage Spills exp_handle->cleanup_spill If necessary cleanup_dispose Dispose as Hazardous Waste cleanup_solid->cleanup_dispose cleanup_liquid->cleanup_dispose cleanup_spill->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

By adhering to these general safety principles, researchers can minimize their risk of exposure and ensure the safe and responsible use of the novel K-Ras(G12C) inhibitor, this compound, in the laboratory. Always consult your institution's safety office for specific guidance and protocols.

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